UTP, Trisodium Salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12N2Na3O15P3 |
|---|---|
Molecular Weight |
550.09 g/mol |
IUPAC Name |
trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
MMJGIWFJVDOPJF-UHFFFAOYSA-K |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Metabolic and Biosynthetic Pathways of Uridine Triphosphate Utp
De Novo Pyrimidine (B1678525) Biosynthesis Pathway to UTP
The de novo pathway begins with basic molecules and culminates in the formation of Uridine (B1682114) Monophosphate (UMP), which is subsequently phosphorylated to yield UTP. nih.gov In mammals, the first three and the last two enzymatic steps of this pathway are catalyzed by large multifunctional proteins, enhancing efficiency through substrate channeling. nih.govnih.gov
The synthesis of the pyrimidine ring initiates from simple precursors including bicarbonate, glutamine, and ATP. wikipedia.org The initial steps are tightly controlled to manage the cellular pool of pyrimidine nucleotides. In mammals, the first three enzymatic activities are consolidated into a single multifunctional protein known as CAD, named for its components: C arbamoyl-phosphate synthetase 2, A spartate transcarbamoylase, and D ihydroorotase. nih.govnih.gov
The committed and rate-limiting step of pyrimidine biosynthesis in animals is catalyzed by Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II). wikipedia.orgdroracle.ai This cytosolic enzyme catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine (which provides the nitrogen) and bicarbonate. wikipedia.org
Reaction: 2 ATP + L-glutamine + HCO₃⁻ + H₂O ⇌ 2 ADP + Phosphate + L-glutamate + Carbamoyl phosphate wikipedia.org
The regulation of CPS II is a critical control point for the entire pathway and occurs via allosteric mechanisms. It is activated by ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP), signaling sufficient energy and precursors for nucleotide synthesis. wikipedia.orgdroracle.ai Conversely, the end-product of the pathway, UTP, acts as a feedback inhibitor, binding to the enzyme to prevent the overproduction of pyrimidines. droracle.aivaia.comnih.gov This feedback inhibition by UTP is a classic example of metabolic control, ensuring the maintenance of a balanced nucleotide pool. vaia.comnih.gov
The second step is catalyzed by Aspartate Transcarbamoylase (ATCase), which is also a domain of the CAD protein in mammals. nih.govwikipedia.org ATCase condenses carbamoyl phosphate with L-aspartate to form N-carbamoyl-L-aspartate. kenyon.edu This reaction serves as the primary regulatory step in bacteria. wikipedia.org
Reaction: Carbamoyl phosphate + L-aspartate → N-carbamoyl-L-aspartate + Phosphate kenyon.edu
ATCase is a classic example of an allosterically regulated enzyme, existing in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.orgaklectures.com The binding of substrates shifts the equilibrium toward the active R state. aklectures.com The enzyme is allosterically inhibited by the pyrimidine nucleotide Cytidine (B196190) Triphosphate (CTP), and in some cases synergistically with UTP, which stabilizes the T state. kenyon.eduwikipedia.org Conversely, the purine (B94841) nucleotide ATP acts as an allosteric activator, promoting the R state to balance the pools of purine and pyrimidine nucleotides. wikipedia.orgproteopedia.org
Table 1: Key Regulatory Enzymes in Early Pyrimidine Synthesis
| Enzyme/Domain | Function | Activators | Inhibitors |
| Carbamoyl Phosphate Synthetase II (CPS II) | Catalyzes the formation of carbamoyl phosphate from glutamine, HCO₃⁻, and ATP. wikipedia.org | ATP, PRPP droracle.ai | UTP droracle.ainih.gov |
| Aspartate Transcarbamoylase (ATCase) | Condenses carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate. kenyon.edu | ATP wikipedia.org | CTP, UTP kenyon.eduwikipedia.org |
Following the formation of N-carbamoyl-L-aspartate, the pathway proceeds through cyclization and oxidation to form the completed pyrimidine ring structure of orotate (B1227488).
Dihydroorotase Activity : The third enzyme in the pathway, dihydroorotase (also part of the CAD protein), catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate, a reaction that involves the removal of a water molecule to close the ring. wikipedia.orgmdpi.com
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Activity : Dihydroorotate is then oxidized to orotate by the enzyme dihydroorotate dehydrogenase (DHODH). nih.govacs.org Unlike the other enzymes in the pathway, DHODH is located on the inner membrane of the mitochondria in eukaryotes. nih.govnih.gov This oxidation reaction is a critical, rate-limiting step coupled to the mitochondrial respiratory chain. acs.orgresearchgate.net
Once orotate is formed, it is converted into a nucleotide. The enzyme orotate phosphoribosyltransferase (OPRTase) catalyzes the transfer of a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming the first pyrimidine nucleotide, orotidine (B106555) 5'-monophosphate (OMP). wikipedia.orgwikipedia.orgebi.ac.uk In mammals, OPRTase activity is part of a bifunctional enzyme called UMP synthase, which also contains the activity for the subsequent step. wikipedia.orgwikipedia.org
Reaction: Orotate + PRPP → Orotidine 5'-monophosphate (OMP) + Pyrophosphate wikipedia.org
The final stages of the pathway involve the conversion of the initial pyrimidine nucleotide, OMP, into the biologically active triphosphate form.
Decarboxylation to UMP : The bifunctional enzyme UMP synthase catalyzes the decarboxylation of OMP to yield Uridine Monophosphate (UMP). nih.govwikipedia.org UMP is the central pyrimidine nucleotide from which all others in this family are derived. nih.gov
Phosphorylation to UDP and UTP : UMP is sequentially phosphorylated to generate Uridine Diphosphate (B83284) (UDP) and finally Uridine Triphosphate (UTP). The first phosphorylation is catalyzed by UMP kinase (UMK) or other nucleoside monophosphate kinases (NMPs), which transfers a phosphate group from ATP to UMP, forming UDP. ontosight.aiontosight.ailibretexts.org Subsequently, UDP is converted to UTP by the action of nucleoside diphosphate kinase (NDPK), an enzyme with broad specificity that also uses ATP as the phosphate donor. libretexts.orgresearchgate.net
Reaction Cascade: UMP + ATP → UDP + ADP (catalyzed by UMP kinase) ontosight.airesearchgate.net UDP + ATP → UTP + ADP (catalyzed by Nucleoside Diphosphate Kinase) libretexts.orgresearchgate.net
This final product, UTP, is now ready to be utilized in RNA synthesis, glycogen (B147801) metabolism, and as a precursor for the synthesis of other pyrimidine nucleotides like CTP. ontosight.airesearchgate.net
Table 2: Enzymes of the De Novo Pyrimidine Synthesis Pathway
| Step | Enzyme | Substrate(s) | Product(s) | Location (Eukaryotes) |
| 1 | Carbamoyl Phosphate Synthetase II (CAD) nih.gov | Glutamine, 2 ATP, HCO₃⁻ wikipedia.org | Carbamoyl phosphate wikipedia.org | Cytosol wikipedia.org |
| 2 | Aspartate Transcarbamoylase (CAD) nih.gov | Carbamoyl phosphate, Aspartate kenyon.edu | N-Carbamoyl-L-aspartate kenyon.edu | Cytosol wikipedia.org |
| 3 | Dihydroorotase (CAD) nih.gov | N-Carbamoyl-L-aspartate mdpi.com | L-Dihydroorotate mdpi.com | Cytosol wikipedia.org |
| 4 | Dihydroorotate Dehydrogenase (DHODH) nih.gov | L-Dihydroorotate, Quinone nih.gov | Orotate, Reduced Quinone nih.gov | Inner Mitochondrial Membrane nih.gov |
| 5 | Orotate Phosphoribosyltransferase (UMPS) wikipedia.org | Orotate, PRPP wikipedia.org | Orotidine 5'-monophosphate (OMP) wikipedia.org | Cytosol |
| 6 | Orotidylate Decarboxylase (UMPS) wikipedia.org | Orotidine 5'-monophosphate (OMP) nih.gov | Uridine Monophosphate (UMP) nih.gov | Cytosol |
| 7 | UMP Kinase (UMK) ontosight.ai | UMP, ATP ontosight.ai | Uridine Diphosphate (UDP) ontosight.ai | Cytosol |
| 8 | Nucleoside Diphosphate Kinase (NDPK) researchgate.net | UDP, ATP researchgate.net | Uridine Triphosphate (UTP) researchgate.net | Cytosol |
Conversion of Uridine Monophosphate (UMP) to UTP
UMP to Uridine Diphosphate (UDP) via UMP Kinase Activity and Regulation
The journey to UTP begins with Uridine Monophosphate (UMP), a product of both de novo and salvage pathways for pyrimidine nucleotide synthesis. unesp.brtandfonline.com The phosphorylation of UMP to Uridine Diphosphate (UDP) is a critical step catalyzed by the enzyme UMP kinase (UMPK), also known as uridylate kinase. unesp.brahajournals.orgontosight.ai This reaction involves the transfer of a phosphate group from a donor, typically Adenosine (B11128) Triphosphate (ATP), to UMP. unesp.br
Bacterial UMP kinases are distinct from their eukaryotic counterparts. unesp.br They are typically homohexameric proteins and display specificity for UMP as a substrate. tandfonline.com The activity of bacterial UMP kinase is allosterically regulated. It is activated by Guanosine (B1672433) Triphosphate (GTP) and inhibited by UTP, a feedback mechanism that helps maintain a balance between purine and pyrimidine nucleotide pools. unesp.brtandfonline.com In contrast, eukaryotic UMP/CMP kinases are generally monomeric and can phosphorylate both UMP and Cytidine Monophosphate (CMP) with similar efficiency. unesp.br
The regulation of UMP kinase is crucial for cellular homeostasis. For instance, in the bacterium Mycobacterium tuberculosis, UMPK exhibits cooperative kinetics with respect to ATP and is subject to allosteric regulation by GTP (as a positive effector) and UTP (as a negative effector). unesp.br This intricate regulation ensures that the synthesis of pyrimidine nucleotides aligns with the cell's metabolic needs. unesp.br
UDP to UTP via Nucleoside Diphosphate Kinase
Following the formation of UDP, the final step in the synthesis of UTP is the phosphorylation of UDP. This reaction is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). nih.govontosight.aifiveable.meuh.edu NDPK facilitates the transfer of a phosphate group from a nucleoside triphosphate, most commonly ATP, to UDP, yielding UTP and Adenosine Diphosphate (ADP). wikipedia.orguh.edu This process is reversible and energetically balanced between UTP and ATP. wikipedia.org
Nucleoside diphosphate kinases are generally non-specific regarding the base on the diphosphate, meaning they can phosphorylate various nucleoside diphosphates. tandfonline.comuh.edu This broad specificity allows the cell to efficiently manage the production of all necessary nucleoside triphosphates for processes like RNA and DNA synthesis. tandfonline.com
Salvage Pathways for Uridine Nucleotides
In addition to the de novo synthesis pathway, cells can produce uridine nucleotides through salvage pathways, which recycle pre-existing bases and nucleosides from the degradation of DNA and RNA. nih.govwikipedia.org This recycling mechanism is energy-efficient and vital for tissues that have limited de novo synthesis capabilities. wikipedia.org
The pyrimidine salvage pathway can recover uracil (B121893) and convert it into UMP through a series of enzymatic reactions. youtube.com One key enzyme in this pathway is uridine-cytidine kinase 2 (UCK2), which phosphorylates uridine and cytidine to their corresponding monophosphates. nih.gov Another route involves uridine phosphorylase, which converts uracil to uridine. wikipedia.org This uridine is then phosphorylated to UMP by uridine kinase. wikipedia.org Once UMP is formed, it can be sequentially phosphorylated to UDP and then to UTP, as described in the previous sections. wikipedia.org The activity of the salvage pathway can be crucial; for example, in the heart, this pathway appears to be a major contributor to pyrimidine nucleotide synthesis. ahajournals.org
UTP as a Precursor for Cytidine Triphosphate (CTP) Synthesis
UTP serves as the direct precursor for the synthesis of another essential pyrimidine nucleotide, Cytidine Triphosphate (CTP). wikipedia.org
UTP Conversion to CTP via CTP Synthetase
The conversion of UTP to CTP is the final committed step in pyrimidine nucleotide biosynthesis and is catalyzed by the enzyme CTP synthetase (CTPS). biorxiv.orgwikipedia.org This enzyme is found in all domains of life and is essential for producing the CTP required for DNA and RNA synthesis, as well as for the synthesis of phospholipids. biorxiv.orgelifesciences.orgnih.gov The reaction consumes one molecule of UTP, one molecule of ATP, and a nitrogen source, typically glutamine, to produce CTP, ADP, and glutamate (B1630785). wikipedia.orgnih.gov
The activity of CTP synthetase is tightly regulated. It exists as a homotetrameric enzyme in its active state, a formation that is dependent on the presence of ATP and UTP. wikipedia.orgresearchgate.net The product of the reaction, CTP, acts as an allosteric inhibitor, providing a feedback mechanism to control intracellular CTP levels. wikipedia.orgresearchgate.net GTP, on the other hand, acts as an allosteric activator. wikipedia.org
Enzymatic Mechanisms of CTP Formation from UTP
The enzymatic reaction catalyzed by CTP synthetase is a two-step process that occurs within two distinct domains of the enzyme: a synthetase domain and a glutaminase (B10826351) (GAT) domain. biorxiv.orgelifesciences.org
Phosphorylation of UTP : In the first step, which takes place in the synthetase domain, the 4-oxygen of UTP is phosphorylated by ATP. wikipedia.orgresearchgate.net This creates a highly reactive 4-phospho-UTP intermediate, making the C4 carbon of the uracil ring electrophilic. wikipedia.orgresearchgate.net
Amination of the Intermediate : The second step involves the hydrolysis of glutamine to glutamate and ammonia (B1221849) in the GAT domain. wikipedia.orgresearchgate.net The ammonia produced is then channeled through the interior of the enzyme to the synthetase domain, where it attacks the electrophilic C4 of the 4-phospho-UTP intermediate, replacing the phosphate group and forming CTP. wikipedia.org
The allosteric regulator GTP plays a crucial role in synchronizing the activities of the two domains and facilitating the transfer of ammonia through the internal channel. biorxiv.org
UTP Involvement in Glycogen Synthesis Pathways
UTP plays a critical role as an energy source and an activator of substrates in metabolic reactions, particularly in the synthesis of glycogen. wikipedia.orgfiveable.me The addition of glucose to a growing glycogen chain is energetically unfavorable and requires an activation step. libretexts.org
This activation is achieved through the action of the enzyme UDP-glucose pyrophosphorylase (UGP), also known as UTP—glucose-1-phosphate uridylyltransferase. libretexts.orgvaia.comwikipedia.org UGP catalyzes the reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate (PPi). libretexts.orgvaia.com
The formation of UDP-glucose is a key step, as UDP-glucose is the direct precursor for glycogen synthesis. vaia.com The reaction is driven forward by the rapid hydrolysis of the released pyrophosphate by the enzyme inorganic pyrophosphatase, a highly exergonic reaction. libretexts.org The activated glucose unit in UDP-glucose can then be transferred to the non-reducing end of a glycogen chain by the enzyme glycogen synthase. libretexts.org
UTP's role extends to the metabolism of other sugars as well. For instance, it is used to activate galactose by forming UDP-galactose and to activate amino sugars like glucosamine-1-phosphate to UDP-glucosamine. wikipedia.org
Formation of UDP-glucose from UTP
The activation of glucose for entry into numerous metabolic pathways begins with its conversion to Uridine Diphosphate Glucose (UDP-glucose). This reaction is catalyzed by the enzyme UTP—glucose-1-phosphate uridylyltransferase, also known as UDP-glucose pyrophosphorylase (UGPase). wikipedia.orgnih.govnih.gov The enzyme facilitates the reaction between UTP and glucose-1-phosphate to produce UDP-glucose and pyrophosphate (PPi). libretexts.orgreactome.orgvaia.com
This reaction is technically reversible. nih.gov However, in the cellular environment, it is driven in the forward direction by the subsequent and rapid hydrolysis of the released pyrophosphate into two inorganic phosphate molecules by the ubiquitous enzyme inorganic pyrophosphatase. libretexts.org This hydrolysis is a highly exergonic reaction, providing the thermodynamic pull for the synthesis of UDP-glucose and ensuring that the activation of glucose is an essentially irreversible step. libretexts.org UGPase is found in all domains of life and is a key player in glycogenesis and the synthesis of various cellular structures. wikipedia.org
| Enzyme | Substrates | Products | Pathway |
| UTP—glucose-1-phosphate uridylyltransferase (UGPase) | UTP, Glucose-1-phosphate | UDP-glucose, Pyrophosphate | Sugar Activation |
| Inorganic Pyrophosphatase | Pyrophosphate, Water | 2x Inorganic phosphate | Energy Coupling |
UDP-glucose Role in Glycogen Production
UDP-glucose is the immediate precursor for glycogen synthesis in animals. uoanbar.edu.iqjove.com It is considered the "activated" form of glucose, carrying the glucose unit in a high-energy state, which facilitates its transfer. vaia.comyoutube.com The synthesis of glycogen from UDP-glucose is primarily catalyzed by the enzyme glycogen synthase. libretexts.org This enzyme transfers the glucose residue from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α(1→4) glycosidic bond. libretexts.orgyoutube.com
The process releases Uridine Diphosphate (UDP). uoanbar.edu.iq For the cycle of glycogen synthesis to continue, this UDP must be regenerated back to UTP. This is accomplished by the enzyme nucleoside diphosphate kinase, which catalyzes the transfer of a phosphate group from ATP to UDP, yielding UTP and ADP. uoanbar.edu.iqyoutube.com Therefore, only one high-energy phosphate bond from ATP is ultimately consumed to store one glucose residue in glycogen. uoanbar.edu.iq
| Enzyme | Substrate(s) | Product(s) | Pathway |
| Glycogen Synthase | UDP-glucose, Glycogen (n residues) | Glycogen (n+1 residues), UDP | Glycogen Synthesis |
| Nucleoside Diphosphate Kinase | UDP, ATP | UTP, ADP | Nucleotide Regeneration |
UTP Role in Galactose Metabolism
UTP is essential for the metabolism of galactose via the Leloir pathway, which converts galactose into glucose-1-phosphate. patsnap.commhmedical.com This pathway allows the sugar from dairy products and other sources to be utilized for energy or stored as glycogen. mhmedical.com
UDP-galactose Formation and Interconversion to UDP-glucose
The initial step in the Leloir pathway is the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase. patsnap.commhmedical.com Following this, the formation of UDP-galactose is a critical step. One mechanism for this involves the enzyme UTP:alpha-D-hexose-1-phosphate uridylyltransferase (also called UDP-galactose pyrophosphorylase), which can catalyze the reaction of UTP with galactose-1-phosphate to form UDP-galactose and pyrophosphate. nih.govwikipedia.orgnih.gov
However, the more central reaction in human galactose metabolism involves the enzyme galactose-1-phosphate uridylyltransferase (GALT). nih.govmhmedical.com GALT catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. nih.govpatsnap.com
The newly formed UDP-galactose can then be directly used in the synthesis of glycoproteins and glycolipids. patsnap.comwikilectures.eu Alternatively, for it to be channeled into mainstream glucose metabolism, it must be converted to UDP-glucose. This interconversion is catalyzed by the enzyme UDP-galactose-4-epimerase (GALE). patsnap.comwikilectures.euletstalkacademy.com This epimerase changes the stereochemistry at the 4th carbon of the galactose moiety, transforming it into glucose. letstalkacademy.com This reaction is reversible, allowing the metabolic needs of the cell to dictate the direction of the conversion, thus balancing the pools of UDP-glucose and UDP-galactose. letstalkacademy.comresearchgate.net
| Enzyme | Substrates | Products | Pathway |
| Galactose-1-phosphate uridylyltransferase (GALT) | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate | Galactose Metabolism |
| UDP-galactose-4-epimerase (GALE) | UDP-galactose | UDP-glucose | Galactose Metabolism |
UTP in Amino Sugar Activation and Associated Metabolic Processes
UTP is also fundamental to the synthesis of activated amino sugars, which are vital components of glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.orgwikipedia.org
Formation of UDP-glucosamine and UDP-N-acetylglucosamine
The primary pathway for creating these activated amino sugars is the hexosamine biosynthesis pathway. wikipedia.org This pathway typically starts with the glycolytic intermediate fructose-6-phosphate. wikipedia.org Fructose-6-phosphate and the amino acid glutamine react to form glucosamine-6-phosphate. wikipedia.org
Following its synthesis, glucosamine-6-phosphate is isomerized to glucosamine-1-phosphate by phosphoglucosamine mutase. asm.org In the subsequent step, glucosamine-1-phosphate is acetylated to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P). asm.org Finally, UTP reacts with GlcNAc-1-P in a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (or GlcNAc-1-P uridylyltransferase). mdpi.com This reaction produces UDP-N-acetylglucosamine (UDP-GlcNAc) and pyrophosphate, with the hydrolysis of pyrophosphate again driving the reaction forward. asm.org UDP-GlcNAc is the activated precursor used by glycosyltransferases for the synthesis of a wide array of important complex carbohydrates. wikipedia.org UTP can also be used to activate glucosamine-1-phosphate directly to form UDP-glucosamine. wikipedia.org
| Enzyme | Substrates | Products | Pathway |
| UDP-N-acetylglucosamine pyrophosphorylase | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, Pyrophosphate | Hexosamine Biosynthesis |
UTP in UDP-Glucuronate Conjugation Pathways
The uronic acid pathway is another metabolic route where UTP plays a critical role, specifically in the production of UDP-glucuronate. biologynotesonline.com This pathway begins with the same activated sugar nucleotide used for glycogen synthesis, UDP-glucose. biologynotesonline.comresearchgate.net
UDP-glucose undergoes a two-step oxidation reaction catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase. biologynotesonline.comresearchgate.net This enzyme oxidizes the C-6 primary alcohol of the glucose moiety to a carboxylic acid, forming UDP-glucuronate. researchgate.net
UDP-glucuronate is the activated form of glucuronic acid and is a key substrate for phase II detoxification reactions known as glucuronidation. researchgate.netnih.govpharmacy180.com In these reactions, catalyzed by a family of enzymes called UDP-glucuronyltransferases (UGTs), the glucuronyl group is transferred from UDP-glucuronate to various lipophilic substances, including bilirubin (B190676), steroid hormones, and numerous drugs. biologynotesonline.comnih.gov This conjugation process significantly increases their water solubility, facilitating their excretion from the body in bile or urine. nih.govpharmacy180.com
| Enzyme | Substrates | Products | Pathway |
| UDP-glucose dehydrogenase | UDP-glucose, 2 NAD+ | UDP-glucuronate, 2 NADH, 2 H+ | Uronic Acid Pathway |
| UDP-glucuronyltransferases (UGTs) | UDP-glucuronate, Substrate (e.g., bilirubin, drug) | Substrate-glucuronide, UDP | Glucuronidation |
Enzymatic Roles and Reaction Mechanisms Involving Utp
UTP in the Catalytic Cycle of CTP Synthetase
CTP synthetase (CTPS) is the enzyme responsible for the de novo synthesis of Cytidine-5'-triphosphate (CTP), a critical precursor for DNA, RNA, and phospholipid biosynthesis. pnas.org UTP is the direct substrate for this conversion, which is the final and rate-limiting step in the pyrimidine (B1678525) nucleotide biosynthesis pathway. pnas.orgwikipedia.org
The conversion of UTP to CTP is a two-step reaction that occurs within two distinct domains of the CTP synthetase enzyme. researchgate.netmdpi.com The first and defining step of the reaction takes place in the synthase domain and involves the phosphorylation of UTP. wikipedia.org
The reaction is initiated by the ATP-dependent phosphorylation of the 4-oxygen atom of the uracil (B121893) ring of UTP. wikipedia.org This creates a highly reactive 4-phospho-UTP intermediate (also referred to as a 4-phosphoryl UTP or an iminophosphate intermediate). pnas.orgwikipedia.orgresearchgate.net This phosphorylation makes the C4 carbon of the pyrimidine ring electrophilic and thus susceptible to nucleophilic attack by an ammonia (B1221849) molecule. wikipedia.org The ammonia is generated in the enzyme's second domain, the glutamine amidotransferase (GAT) domain, through the hydrolysis of glutamine. mdpi.com The liberated ammonia then travels through an intramolecular tunnel to the synthase domain, where it attacks the activated UTP intermediate, displacing the phosphate (B84403) group and forming CTP. wikipedia.orgmdpi.com The structure of this ATP-dependent UTP phosphorylation intermediate has been observed using cryo-electron microscopy. nih.gov
The activity of CTP synthetase is precisely controlled by the intracellular concentrations of various nucleotides, including its substrate UTP and its product CTP. wikipedia.org This regulation occurs primarily through changes in the enzyme's quaternary structure and allosteric effects. molbiolcell.org
In the absence of its substrates, CTP synthetase typically exists as an inactive dimer or monomer. wikipedia.orgresearchgate.net The binding of the substrates ATP and UTP induces a significant conformational change, promoting the formation of a catalytically active tetramer. wikipedia.orgresearchgate.net This substrate-induced oligomerization is a key aspect of its activation.
Furthermore, CTP synthetase is subject to complex allosteric regulation by other ligands:
GTP (Guanosine-5'-triphosphate): Acts as a crucial allosteric activator. GTP binding, at a site distinct from the substrate-binding sites, induces conformational changes that significantly enhance the glutaminase (B10826351) activity in the GAT domain. mdpi.com This ensures that the production of ammonia is coordinated with the phosphorylation of UTP. mdpi.comnih.gov
CTP (Cytidine-5'-triphosphate): The end product of the reaction, CTP, acts as a feedback inhibitor. molbiolcell.org It can bind to the enzyme, likely competing with UTP at the active site or binding to an alternative inhibitory site, which leads to the inactivation of the enzyme and provides a mechanism to balance nucleotide pools. wikipedia.orgmolbiolcell.org Some studies suggest a noncanonical CTP binding at the ATP site may contribute to this feedback inhibition. nih.gov
These regulatory mechanisms, involving substrate availability (UTP, ATP), allosteric activation (GTP), and product feedback inhibition (CTP), ensure that the synthesis of cytosine nucleotides is finely tuned to the metabolic needs of the cell. researchgate.netmolbiolcell.org
Table 2: Ligand Regulation of CTP Synthetase This table summarizes the roles of key nucleotide ligands in modulating the activity and structure of CTP Synthetase. The interplay between substrates, an allosteric activator, and product inhibition ensures a balanced synthesis of pyrimidine nucleotides.
| Ligand | Role | Effect on Enzyme |
| UTP | Substrate | Promotes formation of the active tetramer. wikipedia.orgresearchgate.net |
| ATP | Substrate | Phosphorylates UTP; promotes formation of the active tetramer. wikipedia.orgresearchgate.net |
| GTP | Allosteric Activator | Enhances glutamine hydrolysis; coordinates domain activities. mdpi.comnih.gov |
| CTP | Product / Feedback Inhibitor | Inhibits enzyme activity; can promote an inactive tetrameric state. wikipedia.orgresearchgate.netmolbiolcell.org |
Regulatory Mechanisms of UMP Kinase by UTP
Uridine (B1682114) monophosphate (UMP) kinase is a crucial enzyme in the pyrimidine biosynthetic pathway, catalyzing the phosphorylation of UMP to UDP. qmul.ac.uk The activity of this enzyme is tightly controlled, with UTP serving as a key allosteric inhibitor. qmul.ac.uktandfonline.com This regulation is vital for maintaining the appropriate balance of pyrimidine nucleotides within the cell. osti.gov
Feedback Inhibition of UMP Kinase by UTP
Interestingly, while UTP is a potent inhibitor, it is a very poor substrate for UMP kinase. portlandpress.com In some bacterial UMP kinases, UTP acts as a competitive inhibitor by binding to the phosphate acceptor site, the same site as the substrate UMP. nih.gov However, in other bacteria, particularly Gram-positive species, UTP binds to a distinct allosteric site, separate from the active site. researchgate.net
Cooperative Binding and Allosteric Parameters
The inhibition of UMP kinase by UTP is often a cooperative process, meaning the binding of one UTP molecule to the enzyme enhances the binding of subsequent UTP molecules. osti.govasm.org This leads to a more sensitive, switch-like response to changes in UTP concentration. osti.govresearchgate.net The degree of cooperativity is quantified by the Hill coefficient (nH). For instance, wild-type UMP kinase from E. coli exhibits a high degree of cooperativity in UTP inhibition. osti.gov
The binding of UTP induces conformational changes in the UMP kinase enzyme. portlandpress.compsu.edu These structural alterations are responsible for the observed inhibition. The sensitivity of UMP kinase to UTP inhibition can be altered by mutations in the enzyme. For example, specific mutations in E. coli UMP kinase have been shown to decrease the enzyme's sensitivity to UTP, highlighting the specific amino acid residues crucial for this regulatory interaction. asm.org
| Enzyme Variant | Effect on UTP Inhibition | Reference |
| Wild-type E. coli UMP Kinase | High sensitivity and cooperativity | osti.gov |
| R62H mutant (E. coli) | Reduced sensitivity to UTP | asm.org |
| D77N mutant (E. coli) | Insensitive to UTP inhibition | psu.edu |
| D93A mutant | Less cooperative inhibition | osti.gov |
UTP Modulation of Aspartate Transcarbamoylase (ATCase) Activity
Aspartate Transcarbamoylase (ATCase) is another key regulatory enzyme in pyrimidine biosynthesis, catalyzing the first committed step of the pathway. pnas.orgkenyon.edu While CTP is the primary allosteric inhibitor of ATCase, UTP plays a significant synergistic role in this inhibition. pnas.orgkenyon.edu
Synergistic Allosteric Inhibition of ATCase with CTP and UTP
UTP on its own has little to no inhibitory effect on ATCase activity. pnas.orgpdbj.org However, in the presence of CTP, UTP becomes a potent synergistic inhibitor, significantly enhancing the inhibitory effect of CTP. pnas.orgresearchgate.net This synergistic action ensures a more stringent control over pyrimidine biosynthesis, leading to a nearly complete shutdown of the pathway when both pyrimidine end-products are abundant. pnas.org The presence of both CTP and UTP can increase the substrate concentration required for half-maximal activity (S0.5) of ATCase for aspartate, thereby reducing its efficiency at low substrate concentrations. pnas.org This mechanism allows the cell to fine-tune the production of pyrimidines, ensuring a balanced pool of nucleotides. pnas.orgkenyon.edu
Mechanistic Insights into UTP-Enhanced CTP Binding
X-ray crystallography studies have provided detailed insights into the mechanism of this synergistic inhibition. It has been revealed that UTP binds to a distinct allosteric site on the regulatory subunit of ATCase, which is separate from but close to the CTP binding site. pdbj.orgacs.orgrcsb.org The binding of UTP in the presence of CTP is stabilized, and it enhances the binding of CTP to the enzyme. pnas.orgpdbj.org
The presence of a metal ion, such as Mg2+, is crucial for this synergistic inhibition. pdbj.orgrcsb.orgacs.org The metal ion is coordinated between the phosphate groups of both CTP and UTP, effectively bridging the two nucleotides and stabilizing the inhibited (T) state of the enzyme. pdbj.orgrcsb.org This structural arrangement explains why UTP binds more tightly in the presence of CTP and how the two nucleotides work together to inhibit ATCase activity more effectively than CTP alone. pdbj.org This cooperative action induces a quaternary structure that enforces active-site cooperativity, further inhibiting the enzyme. researchgate.net
UTP as an Energy Donor or Activator in Various Metabolic Reactions
Similar to ATP, UTP serves as an energy-rich molecule that drives various metabolic reactions. wikipedia.orglibretexts.org The energy stored in its high-energy phosphate bonds is released upon hydrolysis, making energetically unfavorable reactions proceed. libretexts.org However, UTP's role as an energy donor is often more specific than that of ATP. wikipedia.org
UTP is a crucial substrate for the synthesis of UDP-glucose, a central intermediate in carbohydrate metabolism. wikipedia.orgvaia.com The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate. vaia.comontosight.ainih.gov The subsequent hydrolysis of pyrophosphate provides the thermodynamic driving force for this reaction. libretexts.org
UDP-glucose is a key precursor for the synthesis of glycogen (B147801), a primary form of glucose storage in animals. vaia.comnih.gov It is also essential for the synthesis of other sugar derivatives and polysaccharides. ontosight.aiwikipedia.org For example, in galactose metabolism, UTP is involved in the conversion of UDP-galactose to UDP-glucose. wikipedia.org Furthermore, UTP is utilized in the activation of other sugars, such as the formation of UDP-glucuronate, which is important for detoxification processes like bilirubin (B190676) conjugation, and the synthesis of UDP-amino sugars like UDP-glucosamine and UDP-N-acetylglucosamine. wikipedia.org
| Metabolic Pathway | Role of UTP | Key Enzyme | Product |
| Glycogen Synthesis | Activates glucose-1-phosphate | UDP-glucose pyrophosphorylase | UDP-glucose |
| Galactose Metabolism | Used in the conversion of UDP-galactose | UDP-glucose | |
| Bilirubin Conjugation | Used to form UDP-glucuronate | Bilirubin diglucuronide | |
| Amino Sugar Synthesis | Activates amino sugars | UDP-glucosamine, UDP-N-acetylglucosamine |
Enzymatic Degradation of UTP in Extracellular Space
The signaling functions of extracellular Uridine Triphosphate (UTP) are tightly controlled and ultimately terminated by its enzymatic breakdown. This process is carried out by a group of cell surface-bound enzymes known as ectonucleotidases, which possess externally oriented active sites that metabolize extracellular nucleotides. bellbrooklabs.comresearchgate.net The degradation of UTP not only curtails its activity at P2Y receptors but also generates other signaling molecules, such as Uridine Diphosphate (B83284) (UDP), and provides nucleosides for cellular salvage pathways. researchgate.netnih.gov This enzymatic cascade is a critical component of purinergic and pyrimidinergic signaling regulation.
The primary enzymes responsible for the dephosphorylation of extracellular UTP belong to two main families: the Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) and the Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs). nih.govsemanticscholar.org These enzymes systematically hydrolyze the phosphate bonds of UTP, leading to the sequential formation of UDP, Uridine Monophosphate (UMP), and finally, uridine. researchgate.net
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases)
The NTPDase family, also referred to as apyrases or the CD39 family, plays a central role in the hydrolysis of extracellular nucleoside triphosphates and diphosphates, including UTP and UDP. nih.govnih.govontosight.ai There are several members of this family, each with distinct hydrolytic properties and substrate preferences, leading to differential regulation of nucleotide signaling. nih.gov
NTPDase1 (CD39): This enzyme efficiently hydrolyzes both nucleoside triphosphates and diphosphates. bellbrooklabs.com It dephosphorylates UTP to UDP and subsequently to UMP. nih.gov Because it can hydrolyze both UTP and UDP with similar efficiency, its action effectively terminates signaling through P2Y receptors that are activated by these nucleotides. bellbrooklabs.com
NTPDase2 (CD39L1): In contrast to NTPDase1, NTPDase2 preferentially hydrolyzes nucleoside triphosphates over diphosphates. When acting on UTP, it primarily produces UDP, which can then accumulate in the extracellular space. nih.gov This accumulation of UDP can, in turn, act as an agonist for specific P2Y receptors, such as the P2Y6 receptor, thereby modulating the signaling cascade. nih.govspandidos-publications.com
NTPDase3 and NTPDase8: Research indicates that NTPDase3 and NTPDase8 exhibit a higher affinity for UTP compared to NTPDase1 and NTPDase2. jcgtm.org NTPDase8, in particular, may transiently release UDP during the catabolism of UTP, suggesting a role in fine-tuning the balance of extracellular nucleotide agonists. jcgtm.org
The functional outcome of NTPDase activity is complex, as the enzymes can either terminate UTP signaling by complete degradation or modulate it by generating UDP, an agonist for different P2Y receptors. nih.gov
Ecto-nucleotide Pyrophosphatase/Phosphodiesterases (E-NPPs)
Members of the E-NPP family also contribute to the degradation of extracellular nucleotides. semanticscholar.org For instance, NPP1 can hydrolyze UTP to generate pyrophosphate (PPi). researchgate.net Studies on HeLa cells have indicated that an ecto-nucleotide pyrophosphatase is one of the primary enzymes involved in the extracellular degradation of nucleotides like ATP. semanticscholar.org
The sequential dephosphorylation of UTP is a key mechanism for maintaining homeostasis in extracellular signaling. The process ensures that the physiological effects of UTP are localized and transient, and it contributes to the recycling of nucleosides. researchgate.netnih.gov
Table of Key Enzymes in Extracellular UTP Degradation
| Enzyme Family | Specific Enzyme | Primary Substrates | Key Products from UTP Degradation | Primary Function in UTP Pathway |
| NTPDase | NTPDase1 (CD39) | UTP, UDP, ATP, ADP bellbrooklabs.com | UDP, UMP nih.gov | Terminates UTP/UDP signaling nih.gov |
| NTPDase | NTPDase2 | UTP, ATP (preferential) nih.govphysiology.org | UDP nih.gov | Modulates signaling by generating UDP nih.gov |
| NTPDase | NTPDase3 | UTP, ATP jcgtm.org | UDP, UMP | High-affinity UTP hydrolysis jcgtm.org |
| NTPDase | NTPDase8 | UTP, ATP jcgtm.org | UDP (transiently) jcgtm.org | High-affinity UTP hydrolysis, transient UDP release jcgtm.org |
| E-NPP | NPP1 | UTP, ATP researchgate.net | UMP, Pyrophosphate (PPi) researchgate.net | Generates PPi, contributing to mineralization inhibition researchgate.net |
Extracellular Utp Signaling and Receptor Interactions
UTP as a Key Extracellular Signaling Molecule
Extracellular UTP, along with other nucleotides like adenosine (B11128) triphosphate (ATP), participates in what is known as purinergic signaling, a ubiquitous system of cell-to-cell communication. nih.gov This signaling pathway is integral to numerous physiological and pathological processes, including tissue homeostasis, inflammation, and neurodegeneration. nih.gov
The release of UTP from cells is a regulated process that occurs through several mechanisms. In non-secretory tissues, mechanical stress is a primary stimulus for UTP release. physiology.org For instance, shear forces applied to endothelial cells and mechanical stimulation of astrocytoma cells lead to a significant increase in extracellular UTP concentrations. physiology.org
In inflammatory cells, UTP can be released through specific mechanisms such as vesicular exocytosis and via channels like connexin or pannexin hemichannels. mdpi.com This controlled release allows for precise modulation of autocrine and paracrine signaling during inflammatory responses. mdpi.com For example, thrombin stimulation of washed platelets results in a rapid, tenfold increase in extracellular UTP. physiology.org While UTP itself is not an agonist for human platelets, the released UTP may act on neighboring vascular cells to promote tissue recovery. physiology.org
It's also important to note that cell damage or death can lead to a non-regulated release of nucleotides into the extracellular space. nih.gov
Once released, UTP acts as a signaling molecule in both an autocrine (acting on the same cell that released it) and paracrine (acting on nearby cells) fashion. nih.govfrontiersin.org This communication is fundamental for coordinating cellular activities within a tissue. nih.gov
Autocrine signaling by UTP allows cells to regulate their own functions. physiology.org For example, the constitutive, or basal, release of UTP can provide a baseline level of stimulation to P2Y receptors on the same cell, influencing its resting state and responsiveness to other stimuli. physiology.orgunc.edu This has been observed in human astrocytoma cells where the basal accumulation of inositol (B14025) phosphates, a downstream signaling molecule, was reduced by removing extracellular UTP. physiology.org
Paracrine signaling enables UTP to influence the behavior of adjacent cells. nih.gov During certain pathophysiological conditions in the airways, such as those caused by mechanical stress from inhaled particles or coughing, the release of UTP and ATP can stimulate not only the epithelial cells that released them but also neighboring non-epithelial cells like submucosal fibroblasts and smooth muscle cells. physiology.org This coordinated response is crucial for processes like mucociliary clearance. physiology.org
The release of UTP and its subsequent signaling have been shown to be physiologically relevant in a variety of tissues.
Nervous System: In neural cells, including astrocytoma cells and primary astrocytes, mechanical stimulation triggers UTP release. physiology.org This suggests a role for UTP in responding to mechanical cues in the brain.
Cardiovascular System: UTP is released from activated platelets and vascular endothelial cells. physiology.orgphysiology.org This release is implicated in processes like thrombus formation and the regulation of vascular tone. physiology.orgnih.gov Studies have shown that patients with myocardial infarction have elevated plasma levels of UTP. nih.gov
Respiratory System: In airway epithelial cells, UTP release in response to mechanical stress helps regulate mucociliary clearance, a critical defense mechanism of the lungs. physiology.org
Digestive System: UTP plays a role in the intestines, where it can stimulate chloride secretion. oncotarget.com
Hematopoietic System: Extracellular UTP has been identified as a potent inducer of hematopoietic stem cell migration. ashpublications.org
Purinergic Receptor Families Activated by UTP
The extracellular effects of UTP are mediated by its interaction with specific cell surface receptors, primarily belonging to the P2Y family of G protein-coupled receptors (GPCRs). nih.govguidetopharmacology.org
The P2Y receptor family consists of eight distinct subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). guidetopharmacology.org These receptors are activated by different nucleotides. UTP is a primary agonist for the P2Y2 and P2Y4 receptors and, to a lesser extent, the P2Y6 receptor (which is preferentially activated by UDP). oncotarget.com
The activation of these receptors by UTP initiates intracellular signaling cascades that lead to a variety of cellular responses. For instance, UTP-triggered responses include the release of hormones, depolarization of nerve cells, and chemotaxis of leukocytes. physiology.org Most of these acute responses are a result of the stimulation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C. physiology.orgpatsnap.com
The following table summarizes the P2Y receptor subtypes that are significantly activated by UTP:
| Receptor Subtype | Primary Endogenous Agonists | Key Functions Related to UTP Activation |
| P2Y2 | UTP, ATP nih.gov | Ion transport, cell proliferation, migration, inflammation, neuroprotection. oncotarget.compatsnap.comnih.gov |
| P2Y4 | UTP (human) nih.gov | Ion transport, cell growth and migration. nih.gov |
| P2Y6 | UDP (UTP has a lesser effect) oncotarget.com | Vasoconstriction, ion secretion, inflammation. nih.gov |
This table provides a simplified overview. The specific effects of receptor activation can vary depending on the cell type and physiological context.
The P2Y2 receptor is unique among the P2Y family in that it is activated with similar potency by both UTP and ATP. plos.orgjneurosci.org This dual activation allows the P2Y2 receptor to respond to a broader range of purinergic signals. The P2Y2 receptor is widely distributed throughout the body and is involved in a multitude of physiological processes. patsnap.com
Activation of the P2Y2 receptor by either UTP or ATP typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). patsnap.com These signaling events modulate a variety of cellular functions, including:
Cell Proliferation and Invasion: In some cancer cells, such as prostate cancer and colorectal carcinoma cells, activation of the P2Y2 receptor by UTP or ATP can promote cell proliferation and invasion. oncotarget.complos.org
Inflammation and Immunity: The P2Y2 receptor plays a role in modulating inflammatory responses. patsnap.com
Neuroprotection: Activation of the P2Y2 receptor has been shown to have neuroprotective effects in models of neurodegenerative diseases. patsnap.comjneurosci.org
Cardiac Function: In the heart, P2Y2 receptor activation can influence cardiomyocyte function and has been implicated in cardiac regeneration. nih.govahajournals.org
Research has also revealed that the P2Y2 receptor can cooperate with other receptors, such as the epidermal growth factor receptor (EGFR), to mediate its effects. plos.org For example, in prostate cancer cells, UTP or ATP stimulation leads to the activation of EGFR and the downstream ERK1/2 signaling pathway, which is involved in cell invasion. plos.org
Involvement of G Protein-Coupled Receptors (GPCRs) in UTP Signaling
P2Y receptors, the targets of extracellular UTP, are members of the vast superfamily of G protein-coupled receptors (GPCRs). nih.govresearchgate.net GPCRs are integral membrane proteins characterized by seven transmembrane helices. nih.gov When a ligand like UTP binds to its corresponding P2Y receptor, it induces a conformational change in the receptor. nih.gov This change allows the receptor to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G protein. nih.govub.edu
The P2Y receptors activated by UTP (P2Y2 and P2Y4) primarily couple to G proteins of the Gq subfamily. nih.govguidetopharmacology.orgresearchgate.net Activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. nih.gov The activated Gαq subunit then stimulates the effector enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.orgoncotarget.com IP3 diffuses through the cytoplasm to mobilize calcium (Ca2+) from intracellular stores, a key event in many cellular responses. nih.govoncotarget.com
Table 2: G Protein Coupling of UTP-Sensitive P2Y Receptors
| Receptor | Primary G Protein Coupling | Key Downstream Effector | Reference |
|---|---|---|---|
| P2Y2 | Gq | Phospholipase C (PLC) | guidetopharmacology.orgresearchgate.net |
| P2Y4 | Gq | Phospholipase C (PLC) | nih.govguidetopharmacology.org |
| P2Y6 | Gq | Phospholipase C (PLC) | nih.govahajournals.org |
Intracellular Signaling Cascades Modulated by Utp
Calcium Signaling Pathways Activated by UTP
UTP is a potent agonist for the mobilization of intracellular calcium ([Ca²⁺]i), a key second messenger in many cell types. ahajournals.orgucsd.edu This increase in cytosolic calcium is a central event that initiates a wide array of downstream cellular responses. frontiersin.orgarvojournals.org
The binding of UTP to its receptors, primarily P2Y2 and P2Y4 receptors, initiates a process that leads to the release of calcium from intracellular stores, most notably the endoplasmic reticulum (ER). physiology.orgarvojournals.orgahajournals.org This mobilization is a rapid and transient event, often observed as a sharp peak in intracellular calcium concentration upon UTP stimulation. ahajournals.orgucsd.edu Studies in various cell types, including renal microvascular smooth muscle cells and hepatocytes, have demonstrated that the UTP-induced calcium response is largely derived from these internal reserves. ahajournals.orgbiorxiv.org In some cells, this initial release is followed by a more sustained plateau phase, which can be attributed to calcium influx from the extracellular environment. ahajournals.org The process of calcium release from the ER is a critical step that distinguishes UTP signaling from that of other nucleotides like ATP, which may rely more heavily on calcium influx through plasma membrane channels. ahajournals.org
The mobilization of intracellular calcium by UTP is predominantly mediated by the activation of the Phospholipase C (PLC) pathway. physiology.orgphysiology.orgfrontiersin.org Upon UTP binding, G-protein-coupled P2Y receptors activate PLC, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.govfrontiersin.org This enzymatic reaction generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). arvojournals.orgfrontiersin.org
IP3, being water-soluble, diffuses through the cytoplasm and binds to specific IP3 receptors (IP3R) located on the membrane of the endoplasmic reticulum. nih.govfrontiersin.org This binding opens the IP3R channels, allowing the rapid efflux of stored Ca²⁺ into the cytosol. arvojournals.org The critical role of this pathway has been confirmed in numerous studies where inhibition of PLC or IP3 receptors significantly diminishes or completely abolishes the UTP-induced calcium response. frontiersin.orgarvojournals.org For instance, in human BON cells, the PLC inhibitor U73122 was shown to abolish UTP-induced Ca²⁺ responses. frontiersin.org This PLC/IP3 signaling axis is a cornerstone of UTP-mediated intracellular communication. physiology.orgphysiology.org
The elevation of intracellular calcium triggers a multitude of downstream events. One of the immediate consequences is the activation of various calcium-dependent enzymes and proteins. This includes the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and certain isoforms of protein kinase C (PKC). physiology.orgucsd.edu In human lung epithelial cells, the proliferative activity of UTP downstream of PLC depends on CaMKII. physiology.org Furthermore, the released calcium can influence ion channel activity, leading to changes in membrane potential and further modulating cellular function. frontiersin.org For example, in some epithelial cells, UTP-promoted calcium increases lead to the activation of chloride channels, resulting in secretion. physiology.org The pattern and duration of the calcium signal, whether it's a single transient or a series of oscillations, can encode specific information to regulate distinct downstream processes. frontiersin.orgbiorxiv.org
Protein Kinase Activation Cascades
In addition to calcium signaling, UTP activates several protein kinase cascades that are fundamental to its diverse physiological effects. These kinases phosphorylate target proteins, thereby altering their activity and leading to changes in gene expression, cell growth, and other cellular responses. physiology.orgwikipedia.org
As a direct consequence of PLC activation, the generation of diacylglycerol (DAG) alongside IP3 leads to the recruitment and activation of Protein Kinase C (PKC) at the cell membrane. physiology.orgfrontiersin.org Different isoforms of PKC can be activated, including both conventional (calcium-dependent) and novel (calcium-independent) isoforms. ucsd.edurupress.org The activation of PKC is a crucial step in mediating many of UTP's effects. For example, in endometrial epithelial cells, UTP-dependent inhibition of sodium absorption is mediated by the activation of both calcium-dependent and -independent PKC isoforms. rupress.org Similarly, in rat aortic smooth muscle cells, the upregulation of P2Y2 receptor expression induced by inflammatory mediators involves a PKC-dependent pathway. ahajournals.org The spatial and temporal dynamics of PKC activation are complex, with studies showing that UTP can induce PKC activity at different subcellular locations, such as the plasma membrane and the Golgi apparatus, with distinct kinetics. ucsd.edu
UTP is also a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathways. physiology.orgfrontiersin.org MAPKs are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. wikipedia.orgscienceopen.com The primary MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. scienceopen.com
UTP stimulation can lead to the phosphorylation and activation of ERK1/2 in various cell types. d-nb.inforesearchgate.net For instance, in Schwannoma cells, UTP evokes MAPK phosphorylation, which is involved in cell migration. medchemexpress.com In some contexts, this activation is linked to the upstream activation of PLC and PKC. physiology.org However, in other cell types, such as human lung epithelial cells, UTP-induced proliferation occurs independently of the ERK1/2 pathway, suggesting cell-type specific signaling mechanisms. physiology.org The activation of MAPK pathways by UTP contributes to its role in processes like wound repair and inflammation. d-nb.inforesearchgate.net
Table 1: Research Findings on UTP-Modulated Signaling Pathways
| Cell Type | Receptor(s) | Key Signaling Molecules | Downstream Effect | Reference(s) |
|---|---|---|---|---|
| Human Enterochromaffin (BON) Cells | P2Y4, P2Y6 | PLC, IP3, Ca²⁺ | 5-HT release | frontiersin.org |
| Human Lung Epithelial (A549) Cells | P2Y2 | PLC, Ca²⁺/CaMKII, NF-κB | Proliferation | physiology.org |
| Porcine Endometrial Epithelial Cells | P2Y | PLC, PKC (α and δ) | Inhibition of Na⁺ absorption | rupress.org |
| Rat Aortic Smooth Muscle Cells | P2Y2 | PKC, Cyclooxygenase | Increased DNA synthesis, Ca²⁺ release | ahajournals.org |
| COS7 Cells | P2Y | Ca²⁺, DAG, PKC | Transient PKC activation | ucsd.eduportlandpress.com |
| J774 Macrophages | P2Y | PLC, IP3, Ca²⁺, PKC | Potentiation of cAMP accumulation | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| 2-aminoethoxydiphenyl borate (B1201080) (2-APB) | |
| Adenosine (B11128) diphosphate (B83284) (ADP) | |
| Adenosine triphosphate (ATP) | |
| Diacylglycerol (DAG) | |
| Inositol 1,4,5-trisphosphate (IP3) | |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | |
| Uridine (B1682114) diphosphate (UDP) |
Rho Kinase Pathway and its Role in UTP Signaling
The Rho kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell contraction, migration, and adhesion. UTP has been shown to activate the Rho pathway in various cell types. In cerebral smooth muscle cells, UTP-induced vasoconstriction and inhibition of delayed rectifier potassium (KDR) channel activity
UTP Modulation of Ion Channel Activity
Epithelial Sodium Channels (ENaC) Modulation
Extracellular UTP, acting through P2Y2 receptors, is a significant modulator of the epithelial sodium channel (ENaC), which is crucial for Na+ and fluid balance in various tissues, including the lungs and kidneys. nih.govmdpi.com Research indicates that UTP generally inhibits ENaC activity. In the aldosterone-sensitive distal nephron, the activation of apical P2Y2 receptors by UTP is a key mechanism for inhibiting the open probability (Po) of ENaC. nih.gov This inhibitory effect is part of a negative feedback loop; for instance, an increase in dietary salt intake enhances the luminal release of nucleotides like UTP, which then act on P2Y2 receptors to decrease ENaC's open probability and thus reduce Na+ reabsorption. nih.gov
The signaling pathway for this inhibition involves the P2Y2 receptor coupling to a Phospholipase C (PLC)/Ca2+/Protein Kinase C (PKC) pathway. nih.gov This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid that is essential for maintaining ENaC in a high open probability state. nih.gov By reducing PIP2 availability, UTP signaling diminishes ENaC activity.
In alveolar epithelial cells, UTP has also been shown to inhibit ENaC, contributing to the regulation of alveolar fluid clearance. The application of amiloride, an ENaC inhibitor, was found to abolish the UTP-induced changes in short-circuit current in alveolar type I-like cells, confirming the involvement of ENaC in the response to UTP.
Table 1: Effect of UTP on Epithelial Sodium Channel (ENaC) Activity
| Cell Type | UTP-Activated Receptor | Signaling Pathway | Effect on ENaC | Research Finding Reference |
|---|---|---|---|---|
| Mouse Connecting Tubules/Cortical Collecting Ducts | P2Y2 | PLC/Ca2+/PKC | Inhibition of Open Probability (Po) | nih.gov |
| Alveolar Type I-like Cells (AEC I) | P2Y2 | PLC/Ca2+ | Inhibition of Activity | |
| Human Bronchial Epithelia | P2Y2 | Ca2+ increase | Inhibition of Na+ absorption |
Voltage-Activated Potassium Currents (Kv currents)
UTP has been demonstrated to modulate the activity of voltage-activated potassium (Kv) channels, which are essential for setting the resting membrane potential and regulating neuronal excitability. oup.comresearchgate.net The effects of UTP are specific to the cell type and the Kv channel subunits expressed.
In trigeminal ganglion (TG) neurons, UTP application inhibits transient A-type K+ currents (IA). researchgate.net This action is mediated by the P2Y2 receptor and involves the ERK pathway. researchgate.net The inhibition of these fast-inactivating Kv currents leads to enhanced neuronal excitability, characterized by a decrease in the threshold for firing action potentials and an increase in the number of spikes. researchgate.net
Conversely, in studies using BON cells as a model for human enterochromaffin cells, UTP was found to inhibit the delayed-rectifier type K+ current (IK) but not the A-type current (IA). nih.govfrontiersin.org This inhibition was mimicked by a Kv7.2/7.3 channel blocker, suggesting that UTP's action is targeted at the M-current, which is generated by Kv7 family channels. nih.gov This modulation of IK currents contributes to membrane depolarization induced by UTP. nih.gov In rat cerebral arteries, UTP has also been shown to inhibit Kv currents through a mechanism involving RhoA/Rho-kinase. oup.com
Table 2: Modulation of Voltage-Activated Potassium (Kv) Currents by UTP
| Cell/Tissue Type | UTP-Activated Receptor | Kv Current Affected | Signaling Pathway Implicated | Outcome | Research Finding Reference |
|---|---|---|---|---|---|
| Trigeminal Ganglion (TG) Neurons | P2Y2 | A-type current (IA) | ERK Pathway | Inhibition of current, enhanced excitability | researchgate.net |
| BON Cells (Enterochromaffin Model) | P2Y4 (predominantly) | K-type current (IK) | PLC | Inhibition of current, membrane depolarization | nih.govfrontiersin.org |
| Rat Cerebral Arteries | Not specified | Kv current | RhoA/Rho-kinase | Inhibition of current | oup.com |
Acid-Sensing Ion Channels (ASICs) Sensitization
UTP plays a significant role in sensitizing acid-sensing ion channels (ASICs), which are key detectors of extracellular protons and are involved in pain signaling. nih.govnih.gov In rat dorsal root ganglia (DRG) neurons, UTP enhances the functional activity of ASICs. nih.gov This is not a direct activation but a sensitization, meaning UTP increases the channel's response to its primary ligand, protons (H+).
Research has shown that UTP dose-dependently increases the amplitude of ASIC currents evoked by acid. nih.gov Furthermore, UTP shifts the proton concentration-response curve upward, leading to a substantial increase (56.6 ± 6.4%) in the maximal current response to protons. nih.gov This potentiation of proton-gated currents reveals a mechanism for hyperalgesia, where the sensation of pain from an acidic stimulus is amplified.
The underlying signaling cascade involves the activation of UTP-sensitive P2Y receptors (likely P2Y2), which couples to an intracellular G protein, phospholipase C (PLC), and protein kinase C (PKC) pathway. nih.gov The sensitization of ASICs by UTP leads to an increase in the amplitude of depolarization and the number of action potentials fired in response to acidic stimuli, ultimately exacerbating nociceptive responses. nih.gov
Table 3: UTP-Mediated Sensitization of Acid-Sensing Ion Channels (ASICs)
| Cell Type | UTP-Activated Receptor | Effect on ASICs | Key Signaling Molecules | Functional Consequence | Research Finding Reference |
|---|---|---|---|---|---|
| Rat Dorsal Root Ganglia (DRG) Neurons | P2Y2-like | Increased current amplitude | G protein, PLC, PKC, PICK1 | Enhanced response to acid, increased neuronal excitability, exacerbated nociceptive responses | nih.gov |
| Upward shift in proton concentration-response curve (56.6% increase in max response) | nih.gov |
Other Second Messenger Systems Influenced by UTP (e.g., cAMP)
While the primary signaling pathway for UTP acting on P2Y2, P2Y4, and P2Y6 receptors involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), its influence on other second messenger systems like cyclic AMP (cAMP) is more complex and often indirect. jneurosci.orgahajournals.org
In several cell systems, the direct activation of P2Y2 receptors by UTP does not lead to an accumulation of cAMP. ahajournals.org In fact, in the kidney collecting duct, P2Y2 receptor activation by UTP can inhibit adenylyl cyclase, thereby decreasing vasopressin-stimulated cAMP formation and subsequent water permeability. nih.gov This suggests an inhibitory coupling to the cAMP pathway in this context.
However, in other scenarios, UTP's effects can indirectly lead to changes in cAMP levels. For example, P2Y receptor activation can stimulate phospholipase A2, leading to the production of prostaglandins, which can then act on their own receptors to stimulate adenylyl cyclase and increase cAMP. This highlights that the effect of UTP on cAMP is highly context-dependent and can be mediated through crosstalk between different signaling cascades rather than direct receptor-to-adenylyl-cyclase coupling.
Role of Utp in Gene Expression and Nucleic Acid Processes
UTP as a Fundamental Building Block for RNA Synthesis (Transcription)
The transcription of genetic information from a DNA template into RNA is a cornerstone of gene expression, and UTP is one of the four essential ribonucleoside triphosphates required for this process, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP). baseclick.euhawaii.eduthermofisher.com These molecules are the literal building blocks that RNA polymerase enzymes use to assemble the nascent RNA chain. baseclick.eubaseclick.eu The high-energy phosphate (B84403) bonds within UTP and the other NTPs provide the necessary energy to drive the polymerization reaction forward. thermofisher.com
The synthesis of RNA is catalyzed by DNA-dependent RNA polymerase (RNAP). wikipedia.org This multi-subunit enzyme orchestrates the transcription process through three main stages: initiation, elongation, and termination. synbio-tech.com During the elongation phase, RNAP moves along the DNA template strand, locally unwinding the DNA double helix to expose the template nucleotides. wikipedia.org For each nucleotide on the DNA template, RNAP recruits the complementary ribonucleoside triphosphate from the cellular pool. UTP is specifically incorporated into the growing RNA strand opposite an adenine (B156593) (A) residue in the DNA template. fiveable.mehawaii.edu The enzyme then catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming UTP, releasing a pyrophosphate molecule. ucalgary.ca
Research has also uncovered more complex regulatory roles for UTP in transcription. Studies using Escherichia coli RNAP have shown that elevated concentrations of UTP can allosterically regulate transcription from certain promoters, such as the bacteriophage T7 A1 promoter. nih.gov In this system, high levels of UTP were found to suppress the accumulation of terminated transcripts by inhibiting the promoter clearance step, suggesting that UTP can act not only as a substrate but also as a regulatory molecule that modulates the activity of RNA polymerase. nih.gov Furthermore, a subset of proteins known as transcriptional U three proteins (t-UTPs) are involved in the transcription of ribosomal RNA precursors, with some, like hALP, activating RNA Polymerase I transcription. nih.gov
Table 1: Key Components in RNA Polymerase-Mediated Transcription
| Component | Role in Transcription |
| DNA Template | Provides the sequence information to be transcribed into RNA. thermofisher.com |
| RNA Polymerase (RNAP) | The core enzyme that catalyzes the synthesis of RNA from a DNA template. hawaii.eduwikipedia.org It unwinds the DNA, selects the correct NTPs, and forms the phosphodiester bonds. wikipedia.org |
| Ribonucleoside Triphosphates (NTPs) | ATP, GTP, CTP, and UTP serve as the monomeric building blocks for the growing RNA chain and provide the energy for polymerization. thermofisher.comsynbio-tech.com |
| Promoter | A specific DNA sequence that signals the starting point for transcription and is recognized by the sigma factor of the RNA polymerase holoenzyme. hawaii.eduucalgary.ca |
| Terminator | A DNA sequence that signals the end of transcription, causing the RNA polymerase to detach from the DNA template and release the newly synthesized RNA molecule. ucalgary.ca |
Messenger RNA (mRNA) carries genetic information from the DNA in the nucleus to the ribosomes in the cytoplasm, where it serves as a template for protein synthesis. synbio-tech.com The synthesis of mRNA, or transcription, directly involves the incorporation of UTP. As the RNA polymerase traverses a protein-coding gene, it assembles an mRNA molecule that is complementary to the DNA template strand. wikipedia.org UTP is incorporated into the mRNA transcript wherever an adenine appears in the template sequence, forming the codons that will later be read during translation. ucalgary.ca The process begins at the 5' end of the gene and proceeds to the 3' end, with UTP being added to the growing 3' end of the mRNA chain. ucalgary.ca
Beyond mRNA, cells produce several types of non-coding RNA that are crucial for protein synthesis and other cellular functions. wikipedia.org These include transfer RNA (tRNA), which transports amino acids to the ribosome, and ribosomal RNA (rRNA), which is a structural and catalytic component of ribosomes. wikipedia.orgucalgary.ca The genes encoding tRNA and rRNA are also transcribed by RNA polymerase in a process that requires UTP as a fundamental building block. fiveable.mesynbio-tech.com
Studies in Trypanosoma brucei mitochondria have provided specific insights into this process. Metabolic labeling experiments using [α-³²P]UTP showed strong labeling of the 9S and 12S rRNAs. nih.gov This incorporation is due to both transcription and the post-transcriptional addition of 3' poly(U) tails to these rRNA molecules, a process also dependent on UTP. nih.gov Similarly, tRNA synthesis involves the transcription of tRNA genes, where UTP is incorporated into the primary transcript. nih.gov
UTP in RNA Processing and Maturation
In eukaryotes, newly synthesized RNA transcripts (pre-RNA) undergo several processing steps before they become fully functional. These modifications include 5' capping, splicing, and 3' polyadenylation. While UTP's role in these processes is often indirect, it is nonetheless essential as a precursor to other molecules and as a component of the transcripts being modified.
The 5' cap is a modified guanosine nucleotide added to the 5' end of eukaryotic pre-mRNAs. neb.com This structure is vital for protecting the mRNA from degradation, promoting its export from the nucleus, and initiating translation. neb.comnih.gov UTP's role in capping is primarily indirect, arising from its position as the biochemical precursor to Cytidine Triphosphate (CTP). wikipedia.org The enzyme CTP synthetase catalyzes the conversion of UTP to CTP. wikipedia.org
While GTP is the direct substrate for the capping enzyme, the entire process of transcription and co-transcriptional capping occurs in a cellular environment rich in all four NTPs, including UTP and the UTP-derived CTP. chromatographyonline.com For instance, in vitro transcription reactions aimed at producing capped mRNA require a mixture of ATP, GTP, CTP, and UTP, into which a cap analog is added for co-transcriptional capping. chromatographyonline.com Furthermore, research into modifying NTPs to reduce the immunogenicity of synthetic mRNA has involved using alternatives to both CTP and UTP, highlighting their presence and role in the standard transcription/capping mixture. nih.gov
RNA splicing is the process of removing non-coding regions (introns) from pre-mRNA and joining the coding regions (exons) together. ethz.ch This process is carried out by a large ribonucleoprotein complex called the spliceosome. UTP's influence on splicing is indirect but crucial. The 5' cap structure, whose ultimate synthesis relies on the pool of all four ribonucleotides including UTP, is required for efficient pre-mRNA splicing. nih.gov The cap is recognized by the nuclear cap-binding complex (CBC), which plays a key role in orchestrating the assembly of the spliceosome on the pre-mRNA transcript. nih.gov Therefore, as a fundamental component of the RNA transcript that receives the cap, and as a precursor to CTP, UTP is foundational to the processes that lead to proper splicing regulation.
Table 2: Indirect Roles of UTP in RNA Processing
| Process | Indirect Role of UTP | Mechanism |
| mRNA Capping | Serves as the biochemical precursor for CTP. wikipedia.org | CTP synthetase converts UTP to CTP. CTP, along with ATP, GTP, and UTP, is a necessary component in the reaction mixture for the synthesis of mRNA that will be capped. wikipedia.orgchromatographyonline.com |
| RNA Splicing | UTP is incorporated into the pre-mRNA transcript. The cap structure, whose formation requires the transcript, indirectly depends on UTP. | The 5' cap, added to the UTP-containing pre-mRNA, recruits the cap-binding complex, which is essential for the proper assembly and function of the spliceosome. nih.gov |
UTP in Transcriptional and Translational Control Mechanisms
The availability and concentration of UTP within the cell can directly and indirectly influence the machinery of transcription and translation, thereby modulating the expression of genes. This regulation is critical for cellular adaptation and response to various stimuli.
Regulation of Gene Expression
UTP serves as one of the four essential ribonucleoside triphosphates required by RNA polymerase for the synthesis of RNA during transcription. baseclick.eu The intracellular concentration of UTP can act as a signal for pyrimidine (B1678525) availability, thereby regulating the expression of genes involved in pyrimidine biosynthesis. asm.orgnih.gov
In bacteria such as Escherichia coli, the expression of several operons involved in pyrimidine metabolism is directly sensitive to UTP levels. For instance, the pyrBI operon, which encodes aspartate transcarbamylase, a key enzyme in de novo pyrimidine synthesis, is negatively regulated by UTP concentration. asm.orgnih.gov This regulation is achieved through a mechanism of UTP-sensitive reiterative transcription, where high levels of UTP lead to premature transcription termination. asm.orgnih.gov Similarly, the expression of the codBA and upp genes, involved in pyrimidine salvage and utilization, is also negatively regulated by UTP levels through mechanisms involving UTP-sensitive selection of transcriptional start sites and reiterative transcription. nih.govnih.gov
This direct feedback mechanism ensures that the cell maintains an appropriate pool of pyrimidine nucleotides, preventing wasteful overproduction while ensuring an adequate supply for nucleic acid synthesis. The ability of UTP to modulate gene expression in response to metabolic status highlights its role as a key regulatory molecule. asm.org
Impact on Transcription Factor Activity (e.g., c-Fos, c-Jun)
Beyond its direct role as a substrate, extracellular UTP can act as a signaling molecule by activating P2Y receptors on the cell surface. medchemexpress.comsigmaaldrich.com This signaling cascade can influence the activity of key transcription factors, such as c-Fos and c-Jun, which are components of the activator protein-1 (AP-1) complex.
Studies have demonstrated that UTP can induce the expression of the immediate early genes c-fos and c-jun. researchgate.netnih.gov For example, in Schwannoma cells, extracellular UTP treatment leads to a significant increase in both c-Fos and c-Jun mRNA levels. researchgate.net This induction is often mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net
The activation of c-Fos and c-Jun is critical for the transcriptional regulation of various downstream target genes. Research has shown that UTP-induced expression of osteopontin (B1167477) (OPN), an extracellular matrix protein, is dependent on the activation of an AP-1 site in the OPN promoter, where both c-Fos and c-Jun bind. ahajournals.org The involvement of c-Fos in UTP-mediated gene expression is further supported by findings that c-Fos can promote global transcriptional changes by increasing the synthesis of nuclear phosphatidylinositol 4,5-bisphosphate. portlandpress.com
| Process | Key Molecules Involved | Observed Effect | References |
|---|---|---|---|
| Induction of Immediate Early Genes | UTP, P2Y Receptors, c-Fos, c-Jun | Increased mRNA expression of c-fos and c-jun. | researchgate.netnih.gov |
| Activation of AP-1 Complex | c-Fos, c-Jun | Binding of c-Fos and c-Jun to AP-1 sites in target gene promoters. | ahajournals.org |
| Downstream Gene Regulation | Osteopontin (OPN) | UTP-induced OPN expression is mediated by AP-1 activation. | ahajournals.org |
UTP in Ribosome Biogenesis and Nucleolar Function
The nucleolus is the primary site of ribosome biogenesis, a fundamental process for protein synthesis and cell growth. aging-us.comroyalsocietypublishing.org This intricate process involves the transcription of ribosomal RNA (rRNA) by RNA polymerase I and the assembly of ribosomal subunits. UTP plays a vital, albeit indirect, role in these events.
Ribosome biogenesis is highly energy-dependent and requires a constant supply of all four nucleoside triphosphates, including UTP, for the synthesis of the large pre-rRNA transcript. frontiersin.org Furthermore, specific protein complexes are essential for the proper processing and maturation of rRNA. One such complex is the U3 small nucleolar ribonucleoprotein (snoRNP), which is part of a larger assembly called the small subunit (SSU) processome. frontiersin.orgnih.gov The components of this machinery are often referred to as "U three proteins" or Utps. nih.gov
The t-UTP subcomplex, for instance, is crucial for the early stages of pre-rRNA processing. aging-us.com While the "UTP" in this context refers to "U three protein," the underlying synthesis of the U3 snoRNA and other RNA components of the ribosome biogenesis machinery is dependent on the availability of Uridine (B1682114) 5'-triphosphate as a building block. The nucleolar localization of proteins involved in ribosome biogenesis underscores the importance of this subnuclear compartment in coordinating the assembly of ribosomes. frontiersin.org
Potential Roles in Nucleic Acid Repair and Chromatin Dynamics
While the direct role of UTP in DNA repair is less characterized than that of ATP, its fundamental role as a precursor for RNA synthesis suggests an indirect involvement. RNA molecules are increasingly recognized as having roles in the DNA damage response (DDR). For instance, damage-induced long non-coding RNAs (dilncRNAs) can be transcribed at sites of DNA double-strand breaks and contribute to the recruitment of repair factors. The synthesis of these RNAs would inherently require UTP.
Chromatin dynamics, the process of altering chromatin structure to allow access to DNA for processes like transcription and repair, is an ATP-dependent process. creative-proteomics.comaimspress.com Chromatin remodeling complexes utilize the energy from ATP hydrolysis to reposition or evict nucleosomes. creative-proteomics.commdpi.com Although ATP is the primary energy currency, the synthesis of RNA primers required for certain DNA repair processes and the general transcriptional activity that can influence chromatin structure are dependent on UTP availability. mdpi.comnih.gov
Utp in Cellular Physiology and Homeostasis
UTP Regulation of Cell Proliferation and Growth
Extracellular UTP, through its interaction with P2Y receptors, plays a complex role in modulating cell proliferation and growth. Its effects can be both stimulatory and, in some contexts, part of a more nuanced, concentration-dependent regulatory system.
UTP is a known agonist for several P2Y receptor subtypes, primarily the P2Y2 and P2Y4 receptors, and its activation of these receptors can initiate signaling cascades that promote cell proliferation. In human lung epithelial tumor cells (A549 cells), extracellular UTP has been shown to stimulate the incorporation of bromodeoxyuridine (BrdU), a marker of DNA synthesis and cell proliferation. nih.govresearchgate.netnih.gov This proliferative effect is transmitted via the P2Y2 receptor, which couples to a signal transduction pathway involving phospholipase C (PLC), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and the transcription factor nuclear factor-κB (NF-κB). nih.govresearchgate.netnih.govnih.gov
Similarly, in human cancerous pancreatic duct epithelial cells (PANC-1), UTP induces a dose- and time-dependent increase in proliferation. physiology.orgnih.gov This response is mediated by the activation of the P2Y2 receptor, leading to downstream signaling through PLC, inositol (B14025) 1,4,5-triphosphate (IP3), protein kinase C (PKC), and the PI3K/Akt pathway. physiology.orgnih.gov The specificity of this interaction is confirmed by the significant decrease in the proliferative effect of UTP when P2Y2 receptors are blocked by the antagonist suramin (B1662206) or silenced with small interfering RNA (siRNA). physiology.orgnih.gov Furthermore, in human cardiac progenitor cells, stimulation of the P2Y2 receptor with UTP has been shown to improve proliferation potential. ahajournals.org
The signaling pathways activated by UTP that lead to proliferation are multifaceted. Activation of the P2Y2 receptor by UTP stimulates Gαq protein-dependent activation of PLC, which generates IP3 and diacylglycerol (DAG). researchgate.net IP3 triggers intracellular calcium release, while DAG activates PKC, which in turn can activate downstream pathways like the mitogen-activated protein kinases (MAPKs), including ERK1/2. researchgate.net
Table 1: UTP-Mediated Proliferative Effects via P2Y Receptors in Different Cell Types
| Cell Type | Receptor(s) Involved | Key Signaling Molecules | Outcome | Reference(s) |
| Human Lung Epithelial Tumor Cells (A549) | P2Y2, P2Y6 | PLC, CaMKII, NF-κB | Stimulation of proliferation | nih.govresearchgate.netnih.govnih.gov |
| Human Pancreatic Cancer Cells (PANC-1) | P2Y2 | PLC, IP3, PKC, PI3K/Akt | Increased proliferation | physiology.orgnih.gov |
| Human Cardiac Progenitor Cells | P2Y2 | YAP signaling | Improved proliferation | ahajournals.org |
The influence of UTP on cell proliferation is not always linear and can exhibit concentration-dependent or biphasic characteristics, where different concentrations of UTP can produce varying or even opposing effects. This complexity often arises from the activation of multiple P2Y receptor subtypes on the same cell, which may couple to different signaling pathways.
For instance, in rat cardiac myofibroblasts, UTP elicits a biphasic intracellular calcium ([Ca2+]i) response. nih.gov This response is attributed to the activation of different P2Y receptors: P2Y4 receptors are responsible for the initial transient rise in calcium, while the P2Y11 receptor is involved in a secondary response. nih.gov Critically, these receptors have opposing effects on cell growth. Activation of P2Y2 receptors by UTP increases cell proliferation, whereas activation of the P2Y11 receptor decreases it. nih.gov Therefore, the net effect of UTP on the proliferation of these cells is a balance between the stimulatory P2Y2-mediated pathway and the inhibitory P2Y11-mediated pathway. nih.gov
In the context of gastric cancer cells (AGS and MKN-74 lines), UTP at concentrations ranging from 1 to 300 µM resulted in a consistent increase in cell viability. researchgate.net This contrasts with ATP, which showed a biphasic response in the same cells, increasing viability at lower concentrations (1-100 µM) and causing a decrease at a higher concentration (300 µM). researchgate.net While UTP itself did not show a biphasic effect in this specific study, it highlights the principle that nucleotide concentration is a critical determinant of the ultimate cellular response. researchgate.net
UTP Influence on Cell Differentiation Processes
UTP also functions as a regulatory molecule in the complex process of cell differentiation, guiding stem and progenitor cells toward specific lineages. This is again mediated by P2Y receptors, which, upon activation, can trigger the expression of genes associated with specific differentiated phenotypes.
In cardiac adipose-derived stem cells (cADSCs), UTP has been identified as a key regulator of their differentiation into endothelial cells. pnas.org Daily stimulation with UTP during endothelial predifferentiation enhances the capacity of these cells to form endothelial networks. pnas.org This process is linked to the P2Y2 receptor and involves the upregulation of pro-angiogenic target genes such as epiregulin and hyaluronan synthase-1. pnas.org The P2Y2 receptor is also implicated in the adipogenic differentiation of human primary visceral preadipocytes. nih.gov During the differentiation of these preadipocytes into mature adipocytes, the P2Y2 receptor is the most significantly upregulated P2Y subtype, and its activation by UTP induces signaling through ERK1/2 and JNK pathways, which are crucial for the differentiation process. nih.gov
Furthermore, the interaction between P2Y receptor signaling and other growth factor pathways can enhance differentiation. In PC12 cells, a model for neuronal differentiation, UTP or ATP acting through the P2Y2 receptor can potentiate nerve growth factor (NGF)-mediated neuronal differentiation. pnas.org Activation of the P2Y2 receptor leads to an increase in the level of activated NGF receptor (TrkA) and enhanced activation of ERK1/2, demonstrating a convergence of signaling pathways that promotes a more robust differentiation response. pnas.org In human cardiac progenitor cells, the proliferative and migratory responses induced by UTP via the P2Y2 receptor are dependent on the activation of Yes-associated protein (YAP), a downstream effector of the Hippo signaling pathway, which is a central regulator of regeneration and cell fate. ahajournals.org
Cell Migration and Chemotaxis Modulated by UTP
Cell migration is a fundamental process in development, tissue repair, and immune responses. Extracellular UTP has been shown to act as a chemoattractant and modulator of cell migration, influencing the movement of various cell types, including stem cells.
The migration of cells is critically dependent on their interaction with the extracellular matrix and with other cells, processes mediated by cell adhesion molecules. UTP can regulate the expression of these molecules, thereby influencing cell adhesion and motility.
A prominent example is the regulation of Neural-cadherin (N-cadherin) by UTP in Schwann cells. N-cadherin is a calcium-dependent adhesion molecule involved in glia-glia and axon-glia interactions. nih.govnih.gov Studies have demonstrated that UTP induces a dose- and time-dependent increase in N-cadherin expression in these cells. researchgate.netnih.govnih.gov This effect is mediated through P2Y receptors, as it is blocked by the antagonist suramin. nih.govnih.gov The downstream signaling cascade involves the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38 kinase, which in turn leads to the upregulation of early transcription factors like c-Fos and c-Jun that drive N-cadherin gene expression. nih.govnih.gov Interestingly, in the same study on Schwannoma cells, UTP treatment did not regulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov
In highly metastatic breast cancer cells, the activation of the P2Y2 receptor is linked to the expression of mesenchymal markers, including N-cadherin. spandidos-publications.com This suggests that UTP in the tumor microenvironment could contribute to the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis. spandidos-publications.com
Table 2: Effect of UTP on N-cadherin Expression in Schwann Cells
| Parameter | Observation | Signaling Pathway | Reference(s) |
| Dose-Response | Increased N-cadherin protein levels with UTP concentrations from 10-500 µM. | P2Y Receptors → MAPKs (ERK, JNK, p38) → c-Fos/c-Jun | researchgate.netnih.govnih.gov |
| Time-Dependence | Significant increase in N-cadherin protein after 6-48 hours of treatment. | P2Y Receptors → MAPKs (ERK, JNK, p38) → c-Fos/c-Jun | nih.govnih.gov |
| Receptor Blockade | Effect blocked by the P2 receptor antagonist, suramin. | - | nih.govnih.gov |
UTP plays a significant and potent role in the migration and homing of hematopoietic stem cells (HSCs), which is essential for their engraftment in the bone marrow. Extracellular UTP acts as a powerful inducer of HSC migration. nih.gov In vitro studies have shown that UTP significantly enhances the chemotactic response of CD34+ HSCs towards the chemokine CXCL12. nih.gov
The mechanism involves the activation of P2Y receptors, which converges with the signaling pathways initiated by the CXCL12 receptor, CXCR4. nih.gov This synergistic action involves Gαi proteins and RhoGTPases. nih.gov Furthermore, UTP has been found to increase the adhesion of HSCs to fibronectin, a key component of the bone marrow's extracellular matrix. nih.gov In vivo experiments have confirmed these findings, showing that preincubation of human CD34+ cells with UTP significantly boosts their bone marrow homing efficiency in immunodeficient mice. nih.gov This highlights the physiological relevance of UTP in modulating the trafficking and engraftment of hematopoietic stem cells. nih.gov
Schwann Cell Migration and Wound Healing Involvement
Uridine (B1682114) 5'-triphosphate (UTP) plays a crucial role in the processes of Schwann cell migration and wound repair, which are vital for peripheral nerve regeneration following an injury. nih.gov When a nerve is injured, nucleotides like UTP are released into the extracellular environment. researchgate.net This extracellular UTP acts as a signaling molecule, stimulating Schwann cells to adopt a migratory phenotype necessary for covering the damaged area and guiding axonal regrowth. nih.govnih.gov
Research has demonstrated that UTP significantly enhances the migration of Schwann cells. In vitro studies using a Schwannoma cell line (RT4-D6P2T) showed that UTP treatment (100–500 µM) markedly increased cell migration in a dose-dependent manner. nih.gov This pro-migratory effect is also observed in wound healing assays, where UTP treatment accelerates the closure of a "wound" in a monolayer of Schwann cells. For instance, RT4-D6P2T cells treated with 250 µM UTP completely filled a wound area in 20 hours, whereas untreated control cells had only occupied about 56% of the area in the same timeframe. nih.govresearchgate.net Similarly, primary cultured Schwann cells treated with UTP showed a 2.1-fold increase in migration velocity. researchgate.net
This UTP-induced migration is mediated primarily through the activation of P2Y2 purinergic receptors on the Schwann cell surface. nih.gov The binding of UTP to these receptors initiates a downstream signaling cascade involving the activation of the MAPK (mitogen-activated protein kinase) pathway. nih.gov A key effector in this pathway is matrix metalloproteinase-2 (MMP-2), a protease that degrades components of the extracellular matrix, thereby clearing a path for migrating cells. nih.gov Studies have confirmed that UTP treatment leads to an increase in MMP-2 activity, and inhibiting MMP-2 abrogates the pro-migratory effects of UTP. nih.govplos.org
Table 1: Effect of UTP on Schwann Cell Wound Healing
| Cell Type | Treatment | Time (hours) | Wound Occupancy (%) | Increase in Migration Velocity |
|---|---|---|---|---|
| RT4-D6P2T | Control | 20 | 56 ± 8% | - |
| RT4-D6P2T | 250 µM UTP | 20 | 100% | 1.6-fold |
| Primary Schwann Cells | Control | 36 | 57 ± 12% | - |
| Primary Schwann Cells | 250 µM UTP | 36 | 100% | 2.1-fold |
The involvement of UTP is not limited to Schwann cells; it also promotes wound healing in other tissues, such as the skin. nih.govresearchgate.net In reconstructed human skin models, UTP treatment increased re-epithelialization and the proliferation of both keratinocytes and fibroblasts. nih.gov This effect is largely attributed to the activation of P2Y2 receptors, which are known to be important in skin wound healing by increasing cell proliferation and migration. nih.govresearchgate.net
Contribution of UTP to Cellular Energy Homeostasis (Interplay with ATP)
Uridine triphosphate (UTP) is a crucial nucleotide that, much like adenosine (B11128) triphosphate (ATP), serves as an energy source for various metabolic reactions. wikipedia.orgyoutube.com While ATP is recognized as the universal energy currency of the cell, UTP plays a more specific, yet vital, role in cellular energy homeostasis. creative-proteomics.commetwarebio.comkhanacademy.org Energetically, UTP and ATP are considered equal. wikipedia.org The synthesis of UTP can occur from uridine diphosphate (B83284) (UDP) through the action of nucleoside-diphosphate kinase, which utilizes a phosphate (B84403) group from ATP in the reaction: UDP + ATP ⇌ UTP + ADP. wikipedia.org
UTP's primary role as an energy source is to activate substrates in specific anabolic pathways. A prominent example is in glycogen (B147801) synthesis, where UTP reacts with glucose-1-phosphate to form UDP-glucose. wikipedia.orgyoutube.com This activated form of glucose is the direct precursor for glycogen polymerization, a key process for energy storage in the liver and muscles. youtube.com Similarly, UTP is essential for the metabolism of galactose; it is used to convert UDP-galactose to UDP-glucose, integrating galactose into mainstream glucose metabolism. wikipedia.orgyoutube.com
Furthermore, UTP provides the energy for the synthesis of other essential biomolecules. It is used to activate amino sugars like glucosamine-1-phosphate to UDP-glucosamine, which is a precursor for the synthesis of glycoproteins and proteoglycans. wikipedia.org
During periods of cellular stress, such as hypoxia, the interplay between UTP and ATP becomes critical for cell survival. Studies on cardiomyocytes have shown that pretreatment with UTP before a hypoxic event helps to maintain intracellular ATP levels. nih.govnih.gov In hypoxic conditions, ATP levels in cardiomyocytes decrease dramatically. However, cells pretreated with UTP were able to prevent this drastic drop, thereby preserving the energy required for essential cellular functions and improving cell survival. nih.gov This suggests that UTP contributes to maintaining mitochondrial function and ATP production capacity under ischemic conditions. nih.govingentaconnect.com
UTP Involvement in Cellular Stress Response Mechanisms
UTP has been identified as a significant protective agent against cellular damage induced by hypoxic stress, a condition where cells are deprived of adequate oxygen. youtube.com This protective role is particularly evident in cardiomyocytes. nih.govnih.gov During ischemic events, which involve restricted blood flow and subsequent hypoxia, nucleotides are released into the extracellular space. nih.gov Extracellular UTP can then activate specific P2Y receptors on the cell surface, initiating signaling cascades that confer cellular protection. nih.govmdpi.com
Research has shown that pretreating cultured cardiomyocytes with UTP before inducing hypoxia significantly reduces cell death. nih.govnih.gov One key indicator of cell damage is the release of the enzyme lactate (B86563) dehydrogenase (LDH). In hypoxic cardiomyocytes, LDH release was markedly elevated, but in cells treated with 50 µmol/L UTP, this elevation was significantly reduced, indicating preserved cell membrane integrity. nih.gov
The protective mechanisms of UTP are multifaceted. One critical action is the maintenance of cellular energy levels. UTP treatment helps to prevent the dramatic decrease in cytosolic ATP content that typically occurs during hypoxia. nih.govtau.ac.il This preservation of ATP is crucial for powering essential cellular functions, including ion pumps that maintain cellular homeostasis. nih.govyoutube.com
Another protective effect of UTP involves the regulation of intracellular calcium ([Ca2+]i). UTP triggers a transient increase in [Ca2+]i, which can activate protective signaling pathways. nih.govnih.gov Crucially, UTP helps to reduce the overload of calcium in the mitochondria that occurs following hypoxia. nih.govingentaconnect.com This mitochondrial calcium overload is a key factor in triggering cell death pathways. By mitigating this, UTP helps to preserve mitochondrial function and cell viability. nih.govnih.gov The signaling pathways activated by UTP include the phosphorylation of protective kinases such as ERK and Akt. nih.govnih.gov
Table 2: Protective Effects of UTP on Cardiomyocytes Under Hypoxic Stress
| Parameter | Condition | Result |
|---|---|---|
| Cell Death (LDH Release) | Hypoxia | 25.55% ± 2.84% |
| Cell Death (LDH Release) | Hypoxia + 50 µmol/L UTP | 6.06% ± 0.61% |
| Cytosolic ATP Level | Normoxia | 20.12 ± 2.31 nmol/mg |
| Cytosolic ATP Level | Hypoxia | 2.92 ± 0.17 nmol/mg |
| Cytosolic ATP Level | Hypoxia + 50 µmol/L UTP | 16.62 ± 4.62 nmol/mg |
These findings indicate that UTP administration before an ischemic event can reduce infarct size and improve myocardial function, highlighting its therapeutic potential in protecting against hypoxic injury. nih.govnih.gov
UTP and Programmed Cell Death Mechanisms (e.g., Apoptosis, Autophagy)
UTP, primarily through its action on P2Y purinergic receptors, plays a modulatory role in programmed cell death mechanisms like apoptosis. The effect of UTP signaling can be context-dependent, either promoting survival or, in some cases, contributing to cell death.
In the context of cellular stress, such as hypoxia, UTP signaling is generally pro-survival. Activation of P2Y receptors, including those sensitive to UTP (like P2Y2 and P2Y4), can protect cells from hypoxia-induced apoptosis. mdpi.com This anti-apoptotic effect is linked to the activation of downstream signaling pathways that promote cell survival, such as the phosphorylation of kinases like Akt, which is a well-known inhibitor of apoptotic pathways. nih.govnih.gov By helping to maintain ATP levels and preventing mitochondrial calcium overload during stress, UTP indirectly inhibits key triggers of the intrinsic apoptotic pathway. nih.gov
Conversely, there is evidence that P2Y receptor activation can, under different circumstances, be involved in initiating apoptosis. The specific outcome often depends on the cell type, the specific P2Y receptor subtype expressed, and the cellular microenvironment. For example, the activation of Gq-coupled P2Y receptors leads to an increase in intracellular calcium, which, if sustained or excessive, can be a potent trigger for apoptosis. nih.gov
Information specifically linking UTP to the regulation of autophagy is less direct. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can be either a survival mechanism or a form of programmed cell death. P2Y receptor signaling can influence pathways that regulate autophagy, such as the mTOR pathway. nih.gov However, direct evidence detailing the specific role of UTP in modulating autophagic processes remains an area for further investigation.
UTP Regulation of Cytoskeletal Dynamics and Cell Morphology
Extracellular UTP, by activating P2Y receptors, can exert significant influence over the dynamics of the cytoskeleton and, consequently, cell morphology. researchgate.net The cytoskeleton, a network of protein filaments including actin, is crucial for maintaining cell shape, enabling cell movement, and organizing intracellular components.
Studies in human keratinocytes (HaCaT cells) have shown that UTP can induce profound and rapid changes in the actin cytoskeleton. researchgate.net In unstimulated cells, a well-organized cortical actin network supports the lamellipodium, a sheet-like protrusion at the leading edge of a migrating cell. Upon addition of UTP, this organized structure undergoes a dramatic collapse. This is characterized by the dismantling of the cortical actin network, leading to a retraction of the lamellipodium. researchgate.net
Quantitative analysis of these morphological changes revealed that UTP significantly reduces both the length and the velocity of the formation and withdrawal of these cellular protrusions. researchgate.net This indicates that UTP signaling can act as a potent inhibitor of the dynamic cytoskeletal rearrangements that drive cell spreading and motility in certain cell types. researchgate.net While this effect is inhibitory in keratinocytes, in other cells, such as Schwann cells, UTP promotes migration, suggesting that its effect on cytoskeletal dynamics is highly cell-type specific and context-dependent. nih.gov The reorganization of the cytoskeleton is a key component of the migratory phenotype that UTP induces in Schwann cells. tesisenred.net
These effects on the cytoskeleton are initiated by signaling cascades downstream of P2Y receptor activation, which can influence the activity of Rho family GTPases, key regulators of actin dynamics.
UTP in Intracellular Transport and Vesicle Trafficking
Furthermore, P2Y receptor signaling is implicated in the release of platelet extracellular vesicles (PEVs). Activation of P2Y receptors on platelets leads to an increase in cytosolic calcium, which is a critical step in the formation and shedding of these vesicles. nih.gov This calcium influx affects the activity of enzymes and transport proteins that remodel the cell membrane and cytoskeleton, facilitating the budding and release of vesicles from the platelet surface. nih.gov
Utp in Intercellular Communication and Tissue Dynamics
UTP as a Mediator of Cell-Cell Communication
UTP acts as a potent mediator of cell-to-cell communication by activating a specific class of cell surface receptors known as P2Y receptors, particularly the P2Y2, P2Y4, and P2Y6 subtypes. physiology.org The interaction between UTP and these receptors triggers intracellular signaling pathways, most notably involving the mobilization of calcium (Ca²⁺) and the activation of protein kinase C. physiology.org This mechanism allows for the rapid transmission of information between cells.
A prominent example of UTP-mediated intercellular signaling is observed in polarized epithelial tissues, such as those lining the airways. rupress.org When a single epithelial cell is subjected to mechanical stimulation, it releases ATP and UTP. rupress.org These nucleotides then act in a paracrine fashion, binding to P2Y receptors on adjacent cells and propagating a wave of increased intracellular Ca²⁺. rupress.org This Ca²⁺ wave serves as a signal, coordinating the response of the epithelial cell population to the localized stimulus. rupress.org This process is crucial for maintaining tissue homeostasis and orchestrating collective cellular responses to environmental changes. physiology.org
UTP and Extracellular Matrix Remodeling
The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. frontiersin.orgphysiology.org Pathological and physiological processes often involve extensive ECM remodeling, which includes the degradation and synthesis of its components. nih.govaai.org UTP has been identified as a key regulator in this process, influencing the expression of enzymes that degrade the matrix and the synthesis of matrix components like collagen.
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading various components of the ECM. aai.org Research has shown that UTP can induce the activation and expression of MMPs, thereby promoting ECM remodeling. plos.org
In Schwann cells, which are crucial for nerve repair, UTP treatment has been found to increase the activation and expression of MMP-2. plos.orgnih.gov This activation is mediated through the P2Y2 receptor and involves the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK, ERK1/2, and p38. plos.orgcore.ac.uk The UTP-induced activation of MMP-2 is essential for Schwann cell migration and wound repair processes. plos.orgnih.gov Interestingly, the MAPK phosphorylation occurs in two phases: an early, transient phase and a late, sustained phase, with the late phase being dependent on MMP-2 activity, suggesting a positive feedback loop that maintains the migratory phenotype. plos.orgresearchgate.net
Studies on cardiac adipose tissue-derived stem cells have also identified UTP as a regulator of genes linked to extracellular matrix organization, including Mmp1b, Mmp9, and Mmp25. frontiersin.org
Table 1: Research Findings on UTP-Mediated Activation of MMPs
| Cell Type | Key Findings | Signaling Pathway | Reference |
| Schwannoma Cells | UTP induces migration and wound repair by increasing MMP-2 activation and expression. | P2Y2 receptor, MAPK (JNK, ERK1/2, p38) | plos.orgnih.gov |
| RT4-D6P2T Schwannoma Cells | UTP-induced MAPK phosphorylation is biphasic; the late phase is dependent on MMP-2 activation. | MMP-2-dependent MAPK phosphorylation | plos.orgresearchgate.net |
| Cardiac Adipose-Derived Stem Cells | UTP regulates the expression of genes associated with ECM organization, including Mmp1b, Mmp9, and Mmp25. | Not specified | frontiersin.org |
Collagen is the most abundant protein in the ECM, and its breakdown (catabolism) and synthesis are critical aspects of tissue remodeling. physiology.org UTP has been shown to influence both processes.
In bovine articular chondrocytes, both UTP and ATP were found to be anabolic, increasing the deposition of collagen and sulphated glycosaminoglycan in culture. nih.gov A single dose of UTP was sufficient to induce significant long-term increases in both proteoglycan and collagen deposition. nih.gov Conversely, research on cardiac adipose tissue-derived stem cells revealed that UTP regulates target genes linked to collagen catabolic processes, including various types of collagen such as Col10a1, Col17a1, and Col25a1. frontiersin.org This suggests that UTP's role in collagen metabolism can be context-dependent, promoting either synthesis or catabolism depending on the cell type and physiological conditions. Furthermore, transforming growth factor-β1 (TGF-β1), a key player in tissue repair, stimulates collagen production in vascular smooth muscle cells, a process dependent on the formation of L-proline from L-arginine, highlighting the complex metabolic pathways that intersect with ECM synthesis. ahajournals.org
Table 2: Research Findings on UTP's Impact on Collagen Metabolism
| Cell Type | Effect of UTP | Key Research Finding | Reference |
| Bovine Articular Chondrocytes | Anabolic | Stimulates accumulation and deposition of collagen. | nih.gov |
| Cardiac Adipose-Derived Stem Cells | Catabolic Regulation | Regulates genes linked to collagen catabolic processes (Col10a1, Col17a1, Col25a1). | frontiersin.org |
| Vascular Smooth Muscle Cells | Indirect Influence | TGF-β1 stimulates collagen synthesis, which is dependent on L-proline derived from L-arginine metabolism. | ahajournals.org |
Tissue-Specific Physiological Responses to UTP
The physiological effects of UTP are highly specific to the tissue and cell type involved, primarily due to the differential expression of P2Y receptor subtypes and associated signaling components.
In the lungs, the maintenance of a thin layer of fluid on the alveolar surface is critical for efficient gas exchange. nih.gov This fluid balance is actively regulated by ion transport across the alveolar epithelium, which consists of two main cell types: alveolar type I (AEC I) and type II (AEC II) cells. nih.govnih.gov UTP is a known regulator of alveolar fluid clearance, but it exerts distinct and even opposing effects on these two cell types. nih.govnih.govphysiology.org
Studies on monolayers of these cells have shown that UTP increases the short-circuit current (a measure of net ion transport) in AEC II cells but decreases it in AEC I cells. nih.govnih.gov In AEC II cells, UTP stimulates the secretion of chloride (Cl⁻) ions into the alveolar space. nih.govresearchgate.net This process is mediated by the P2Y2 receptor, which, upon activation, increases intracellular Ca²⁺, stimulating a Ca²⁺-activated Cl⁻ channel on the apical (luminal) side and a potassium (K⁺) channel on the basolateral side. researchgate.net This Cl⁻ secretion is thought to contribute to fluid secretion into the alveoli. nih.gov
In contrast, in AEC I cells, the UTP-induced rise in intracellular Ca²⁺ leads to an influx or absorption of Cl⁻ from the alveolar fluid. nih.govresearchgate.net This is likely due to a lower intracellular Cl⁻ concentration in these cells. researchgate.net The UTP signal in AEC I cells also inhibits the epithelial Na⁺ channel (ENaC). nih.gov Therefore, in the alveoli, UTP appears to have a dual role: promoting fluid secretion via AEC II cells and fluid absorption via AEC I cells. nih.gov
Table 3: Differential Effects of UTP on Alveolar Epithelial Cells
| Cell Type | Effect on Short-Circuit Current (Isc) | Primary Ion Flux | Key Channels/Transporters Involved | Implied Effect on Alveolar Fluid | Reference |
| Alveolar Epithelial Cells Type II (AEC II) | Increase | Cl⁻ Secretion | Ca²⁺-activated Cl⁻ channel (apical), IKCa K⁺ channel (basolateral) | Fluid Secretion | nih.govnih.govresearchgate.net |
| Alveolar Epithelial Cells Type I (AEC I) | Decrease | Cl⁻ Absorption | Ca²⁺-activated Cl⁻ channel (apical), Epithelial Na⁺ channel (ENaC) inhibition | Fluid Absorption | nih.govnih.govresearchgate.net |
Extracellular nucleotides, including UTP and ATP, are key regulators of cardiovascular homeostasis through the activation of purinergic receptors. researchgate.netahajournals.org Purinergic signaling influences vascular tone, blood cell function, and the response to injury and disease. ahajournals.orgfrontiersin.org
UTP exerts its effects on the cardiovascular system primarily through P2Y2 and P2Y4 receptors. researchgate.netahajournals.org In blood vessels, the response to UTP depends on the location of these receptors. Activation of P2Y receptors on endothelial cells typically leads to the release of vasodilating substances like nitric oxide (NO) and prostacyclin, causing the smooth muscle to relax and the blood vessel to widen. researchgate.netprimescholars.com For instance, both ATP and UTP can cause relaxation of human epicardial coronary arteries. ahajournals.org
However, UTP can also have vasoconstrictor effects. nih.gov Furthermore, purinergic signaling is implicated in pathological processes. For example, UTP, via the P2Y2 receptor, can induce the expression of vascular cell adhesion molecule-1 in coronary artery endothelial cells, a step associated with the development of atherosclerosis. frontiersin.org In the context of heart function, UTP acting on P2Y receptors can decrease the secretion of atrial natriuretic peptide, a hormone that helps regulate blood pressure and volume, while ATP (acting via adenosine) increases its secretion. ahajournals.org
Neurobiological Roles of UTP in Glial Cells and Sensory Neurons
Extracellular UTP is an active signaling molecule in the nervous system, influencing the function of both glial support cells and sensory neurons.
UTP in Schwann Cell Development, Myelination, and Regeneration
UTP, released during peripheral nerve injury, plays a significant role in the response of Schwann cells (SCs), the primary glial cells of the peripheral nervous system. tesisenred.net Its actions are primarily mediated through the P2Y2 receptor, which is functionally expressed in both myelinating and non-myelinating SCs. tesisenred.netresearchgate.net
Following an injury, UTP promotes a repair-oriented phenotype in SCs. It has been shown to induce SC migration and wound healing in vitro. tesisenred.net This process involves the activation of matrix metalloproteinase-2 (MMP-2), an enzyme that remodels the extracellular matrix, making it more permissive for cell migration and subsequent axonal regrowth. tesisenred.net The activation of MMP-2 by UTP is dependent on the MAPK signaling pathways (ERK1/2, p38, and JNK). tesisenred.net
Furthermore, UTP appears to modulate the balance between differentiation and repair. In cultured rat SCs, UTP was found to act as a "brake" on differentiation signals. nih.gov It reduces the induction of Krox-20, a key transcription factor for myelination, and blocks the phosphorylation of the ErbB3 receptor by neuregulin, a critical pathway in the regeneration process. nih.gov Concurrently, UTP treatment increases the expression of N-cadherin, a cell adhesion molecule important for axon-glia interactions, myelination, and guiding axonal growth. These actions collectively suggest that UTP signaling favors a more migratory and less differentiated state in SCs, which is crucial for the initial stages of nerve repair. nih.gov
Table: Effects of UTP on Schwann Cells (SCs)
| Process | UTP-Mediated Effect | Key Receptor | Downstream Mechanisms |
|---|---|---|---|
| Cell Migration & Wound Healing | Induces migration and wound closure tesisenred.net | P2Y2 tesisenred.net | Activation of MMP-2; Activation of MAPK pathways (ERK, p38, JNK) tesisenred.net |
| Differentiation | Blocks differentiation signals; reduces Krox-20 induction nih.gov | P2Y2 frontiersin.orgnih.gov | Inhibits neuregulin-induced ErbB3 phosphorylation nih.gov |
| Cell Adhesion | Increases N-cadherin expression | P2Y (unspecified, likely P2Y2) | Promotes cell-cell and axon-glia contact |
| Regeneration | Promotes a "repair" phenotype nih.gov | P2Y2 nih.gov | Favors a migratory state over a myelinating state nih.gov |
UTP Modulation of Nociception in Dorsal Root Ganglion (DRG) Neurons
UTP is involved in the modulation of pain signals at the level of primary sensory neurons located in the dorsal root ganglion (DRG). It has been shown to enhance the activity of acid-sensing ion channels (ASICs), which are key sensors for extracellular protons and are involved in pain perception. In rat DRG neurons, UTP potentiates proton-gated currents in a dose-dependent manner. This action is mediated by Gαq-coupled P2Y2 receptors and requires the activation of Phospholipase C (PLC) and subsequent stimulation of Protein Kinase C (PKC).
Studies indicate that P2Y2 receptors are expressed on small, nociceptive DRG cells and that their activation can stimulate nociceptive transmission. The activation of these receptors by UTP or ATP can also lead to the phosphorylation of the transcription factor CREB in a significant portion of DRG neurons, suggesting a role in longer-term changes in neuronal function related to pain signaling.
UTP in Gastric Cancer-Derived Cell Dynamics
In the context of cancer, purinergic signaling involving UTP has been shown to influence the behavior of gastric cancer cells. Studies have found that extracellular ATP levels are higher in gastric cancer-derived cell lines (such as AGS, MKN-45, and MKN-74) compared to non-tumoral gastric cells.
UTP, acting as an agonist for the P2Y2 receptor, promotes processes that are hallmarks of cancer progression. In AGS and MKN-74 gastric cancer cells, UTP at concentrations from 1-300 µM was observed to increase cell viability. Furthermore, activation of the P2Y2 receptor by UTP in AGS cells induced significant transcriptional changes related to the induction of cell proliferation, inhibition of apoptosis, and reduction of cell adhesion.
UTP signaling also appears to promote the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. Treatment of gastric cancer cell lines with UTP led to an increase in the expression of the mesenchymal marker Vimentin and a decrease in epithelial markers like E-cadherin (CDH-1) and ZO-1. These findings suggest that UTP-mediated activation of the P2Y2 receptor plays a complex role in gastric cancer pathophysiology by promoting cell proliferation and a more aggressive, metastatic phenotype.
UTP-Gated Signaling in Enterochromaffin Cells and Serotonin (B10506) Release
Uridine-5'-triphosphate (UTP), a pyrimidine (B1678525) nucleotide, plays a significant role in intercellular communication within the gastrointestinal tract, particularly in the regulation of serotonin (5-hydroxytryptamine, 5-HT) release from enterochromaffin (EC) cells. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com EC cells are specialized mechanosensitive and chemosensitive cells scattered throughout the gut epithelium that synthesize and store the majority of the body's serotonin. mdpi.compnas.orgmdpi.com The release of serotonin from these cells is a critical event that modulates various physiological processes, including gut motility, secretion, and visceral sensation. nih.govfrontiersin.orgmdpi.commdpi.comresearchgate.net
Research has demonstrated that UTP, often released alongside adenosine (B11128) triphosphate (ATP) in response to mechanical stimuli, acts as a signaling molecule that triggers a cascade of events within EC cells, culminating in the secretion of serotonin. nih.govfrontiersin.orgmdpi.com This process is primarily mediated by the activation of specific purinergic receptors, namely P2Y receptors, on the surface of EC cells. nih.govnih.govfrontiersin.orgfrontiersin.org
Studies utilizing the human BON cell line, a model for enterochromaffin cells, have provided detailed insights into the mechanisms of UTP-gated signaling. nih.govnih.govresearchgate.net These studies have shown that UTP and other uridine (B1682114) nucleotides can induce calcium (Ca2+) oscillations within BON cells, a key step in initiating serotonin release. nih.govfrontiersin.org
The primary receptors implicated in this process are the P2Y4 and P2Y6 receptors. nih.govfrontiersin.org Evidence suggests that UTP predominantly activates the P2Y4 receptor to initiate downstream signaling pathways. nih.govnih.govfrontiersin.org The activation of these G-protein coupled receptors (GPCRs) leads to the engagement of a Gq/phospholipase C (PLC) signaling cascade. nih.govnih.gov This, in turn, results in the production of inositol (B14025) trisphosphate (IP3), which binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium. nih.govnih.gov This mobilization of internal calcium stores is a crucial trigger for the exocytosis of serotonin-containing vesicles. nih.govnih.gov
The following table summarizes the key molecular players and their roles in UTP-gated serotonin release from enterochromaffin cells, based on findings from research studies.
| Component | Role in UTP-Gated Serotonin Release |
| UTP (Uridine-5'-triphosphate) | Extracellular signaling molecule that initiates the signaling cascade. |
| P2Y4 Receptor | The predominant G-protein coupled receptor activated by UTP on enterochromaffin cells. nih.govnih.govfrontiersin.org |
| P2Y6 Receptor | Another P2Y receptor that can be activated by uridine nucleotides, contributing to the response. nih.govfrontiersin.org |
| Gq-protein | A G-protein subunit that is activated upon UTP binding to the P2Y4 receptor. nih.govnih.gov |
| Phospholipase C (PLC) | An enzyme activated by the Gq-protein, which cleaves PIP2 into IP3 and DAG. nih.govnih.gov |
| Inositol Trisphosphate (IP3) | A second messenger that binds to IP3 receptors on the endoplasmic reticulum. nih.govnih.gov |
| IP3 Receptor (IP3R) | A channel that, upon binding IP3, releases stored calcium into the cytoplasm. nih.govnih.gov |
| SERCA Ca2+ pump | Involved in the regulation of intracellular calcium levels. nih.govnih.gov |
| Serotonin (5-HT) | The neurotransmitter released from enterochromaffin cells upon stimulation by UTP. nih.govnih.govmdpi.com |
These research findings highlight a complex and finely tuned mechanism by which UTP, acting through specific purinergic receptors and intracellular signaling pathways, regulates the release of serotonin from enterochromaffin cells, thereby influencing gut physiology. nih.govnih.gov
Utp in Host Pathogen Interactions and Microbial Biology
UTP in Microbial Metabolism and Regulation (e.g., E. coli pyrimidine (B1678525) biosynthesis)
In bacteria such as Escherichia coli, the de novo pyrimidine biosynthetic pathway is essential for producing the pyrimidine nucleotides necessary for life, including UTP and CTP. asm.org The regulation of this pathway is finely tuned to meet the cell's metabolic needs, and UTP plays a direct role in this control.
The expression of the pyr genes, which encode the enzymes for pyrimidine biosynthesis, is often regulated by mechanisms that sense the intracellular nucleotide pools. asm.org In E. coli, the pyrBI operon, encoding the subunits of aspartate transcarbamylase (ATCase), is a key regulatory point. asm.orgosti.gov The expression of this operon is negatively regulated by the intracellular concentration of UTP. asm.org When UTP levels are high, transcription of the pyrBI operon is attenuated, leading to a decrease in the synthesis of pyrimidine precursors. asm.org Conversely, under conditions of pyrimidine limitation, UTP concentrations drop, and transcription of the operon increases to boost pyrimidine production. asm.org
This regulation is achieved through a mechanism of UTP-sensitive transcription pausing in the leader region of the pyrBI operon. asm.org This pausing acts as a sensor for UTP levels, influencing whether transcription terminates prematurely at an attenuator sequence or proceeds to transcribe the full operon. asm.org The intracellular concentration of UTP in E. coli can vary significantly, from approximately 50 μM during severe pyrimidine limitation to over 1 mM when pyrimidines are abundant. asm.org
Furthermore, the activity of the ATCase enzyme itself is allosterically regulated. It is subject to feedback inhibition by the end products of the pathway, UTP and, more potently, CTP, while being activated by ATP. osti.govwpmucdn.com This dual-level regulation, at both the genetic and enzymatic levels, ensures a precise and rapid response to changes in the cellular pyrimidine nucleotide pools, maintaining metabolic homeostasis.
| Regulatory Mechanism | Target in E. coli | Effector Molecule | Effect |
| Transcriptional Attenuation | pyrBI operon | High UTP | Decreased expression |
| Allosteric Enzyme Inhibition | Aspartate Transcarbamylase (ATCase) | UTP, CTP | Decreased enzyme activity |
| Allosteric Enzyme Activation | Aspartate Transcarbamylase (ATCase) | ATP | Increased enzyme activity |
UTP and Viral Replication Mechanisms
UTP is an indispensable component for the replication of RNA viruses, serving as one of the four essential ribonucleoside triphosphate substrates for viral RNA-dependent RNA polymerases (RdRps). The concentration and availability of UTP can significantly impact the efficiency and fidelity of viral genome replication.
UTP as a Substrate for Viral RNA Polymerases
Viral RNA-dependent RNA polymerases (RdRps) are the core enzymes responsible for replicating the genomes of RNA viruses. mdpi.com These polymerases utilize host-cell-derived ribonucleoside triphosphates (NTPs), including ATP, GTP, CTP, and UTP, as building blocks to synthesize new viral RNA strands. nih.gov The RdRp moves along a template RNA strand and incorporates the complementary NTP into the growing nascent RNA chain. nih.gov For instance, when the template strand has an adenine (B156593) (A) base, the RdRp will incorporate a UTP into the new strand. pnas.org
The structure of the RdRp active site is highly conserved and facilitates the binding of the correct NTP and the catalysis of the phosphodiester bond formation. nih.gov The process of nucleotide incorporation is crucial for the propagation of the virus, and any disruption in the supply or utilization of UTP can have significant consequences for viral replication.
Impact of UTP Concentration on Viral RNA Synthesis Initiation
The initiation of viral RNA synthesis is a critical and often rate-limiting step in viral replication. For many viruses, this process is highly sensitive to the concentration of the initiating nucleotide. While some viral polymerases are stimulated by high concentrations of the initiating nucleotide, which is often ATP, the concentration of other nucleotides, including UTP, can also play a role. nih.govunivr.it
For example, in poliovirus, low concentrations of UTP were found to be insufficient to support negative-strand RNA synthesis in the absence of a functional cis-acting replication element (CRE). asm.org However, this defect could be overcome by providing higher concentrations of UTP. asm.org This suggests that CRE-dependent VPg uridylylation lowers the concentration of UTP required for the initiation of viral RNA replication, thereby promoting a more robust start to the replication process, especially when UTP levels are limited. asm.org
In contrast, for vesicular stomatitis virus (VSV), RNA synthesis initiation is stimulated by high concentrations of the first two nucleotides, ATP and CTP, but is relatively insensitive to the concentration of UTP. nih.govunivr.it Studies with bovine viral diarrhea virus (BVDV) RdRp have also shown that varying the concentrations of ATP and UTP can influence template switching events during RNA synthesis, a process that can lead to viral recombination. pnas.org
Nucleotide Analogues of UTP as Tools to Study Viral Replication
Nucleotide analogues are modified versions of natural nucleotides that can be used as powerful tools to investigate the mechanisms of viral replication. ontosight.ai By incorporating these analogues into the replication machinery, researchers can probe the function of viral polymerases and identify potential targets for antiviral drugs.
Several UTP analogues have been developed and studied for their ability to inhibit viral replication. These analogues can act through various mechanisms, including chain termination and competitive inhibition of the viral polymerase.
Ara-UTP , a nucleotide analogue of UTP containing arabinose instead of ribose, has shown potential antiviral properties. ontosight.ai It can compete with the natural UTP for incorporation into the growing viral RNA chain by the viral RNA polymerase. ontosight.ai Once incorporated, it can act as a chain terminator, preventing further elongation of the RNA strand and thus halting viral replication. ontosight.ai Ara-UTP has been studied as an inhibitor of various viral polymerases, demonstrating its utility as a research tool and a potential therapeutic agent. mdpi.com
2'-F,Me-UTP (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate) is the active triphosphate form of the antiviral prodrug Sofosbuvir. scienceopen.comresearchgate.netbiorxiv.org This analogue is a potent inhibitor of the RNA-dependent RNA polymerase of several viruses, including Hepatitis C virus (HCV) and coronaviruses. mdpi.comscienceopen.com 2'-F,Me-UTP acts as a chain terminator. mdpi.com Once incorporated into the viral RNA by the RdRp, the presence of the 2'-fluoro and 2'-methyl groups on the ribose sugar prevents the formation of the next phosphodiester bond, effectively stopping RNA synthesis. mdpi.combiorxiv.org The ability of viral polymerases to incorporate 2'-F,Me-UTP, while host cell polymerases are less likely to do so, provides a basis for its selective antiviral activity. scienceopen.combiorxiv.org
| UTP Analogue | Mechanism of Action | Target Viruses (Examples) |
| Ara-UTP | Chain termination | Herpes Simplex Virus, various RNA viruses ontosight.aimdpi.comnih.gov |
| 2'-F,Me-UTP | Chain termination | Hepatitis C Virus, Coronaviruses (including SARS-CoV-2), Zika Virus mdpi.comscienceopen.comasm.orgacs.org |
The study of these and other UTP analogues continues to provide valuable insights into the fundamental processes of viral replication and aids in the development of new and effective antiviral therapies.
Compound Names
| Abbreviation | Full Name |
| ATP | Adenosine-5'-triphosphate |
| CTP | Cytidine-5'-triphosphate |
| GTP | Guanosine-5'-triphosphate |
| UTP | Uridine-5'-triphosphate |
| Ara-UTP | Arabinosyluridine-5'-triphosphate |
| 2'-F,Me-UTP | 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate |
| ATCase | Aspartate transcarbamylase |
| CRE | Cis-acting replication element |
| RdRp | RNA-dependent RNA polymerase |
| VSV | Vesicular stomatitis virus |
| BVDV | Bovine viral diarrhea virus |
| HCV | Hepatitis C virus |
| SARS-CoV-2 | Severe acute respiratory syndrome coronavirus 2 |
| UMP | Uridine-5'-monophosphate |
| UDP | Uridine-5'-diphosphate |
| PRPP | 5-phosphoribosyl-1-pyrophosphate |
| dUTP | Deoxyuridine-5'-triphosphate |
| RTP | Ribavirin triphosphate |
| FUTP | 5-fluorouridine triphosphate |
| FUMP | 5-fluorouridine monophosphate |
| TFV-DP | Tenofovir diphosphate (B83284) |
| Car-TP | Carbovir triphosphate |
| Lam-TP | Lamivudine triphosphate |
| Ec-TP | Emtricitabine triphosphate |
| AZT | Azidothymidine |
| dATP | Deoxyadenosine triphosphate |
| dTTP | Deoxythymidine triphosphate |
Advanced Research Methodologies and Analogues for Utp Studies
Synthesis and Applications of Modified Uridine (B1682114) Triphosphate Analogues
The strategic incorporation of modified nucleotides during in vitro transcription allows for the production of RNA molecules with tailored properties. These modifications can enhance stability, facilitate detection, or introduce specific chemical functionalities, thereby expanding the toolkit for RNA research.
2'-O-Methyl-UTP in Stable RNA Synthesis and RNA Interference (RNAi) Technology
2'-O-Methyl-UTP is a modified nucleotide where a methyl group replaces the hydrogen atom at the 2' position of the ribose sugar. ontosight.aihuarenscience.com This modification confers increased resistance to nuclease degradation, thereby enhancing the stability of the resulting RNA molecule. ontosight.aihuarenscience.com The synthesis of 2'-O-methylated RNA is particularly valuable for applications requiring long-lasting RNA, such as in the development of RNA aptamers and diagnostic probes. ontosight.ai
In the realm of RNA interference (RNAi) technology, the stability of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) is paramount for their efficacy in gene silencing. ontosight.ai The incorporation of 2'-O-Methyl-UTP into these RNA molecules prolongs their functional lifespan within the cell. ontosight.ainih.gov Furthermore, 2'-O-methylated RNA exhibits reduced immunogenicity, a critical feature for potential therapeutic applications. nih.gov While natural polymerases are generally inefficient at incorporating modified nucleotides, researchers have engineered variants of T7 RNA polymerase that can efficiently synthesize fully 2'-O-methylated RNA, significantly increasing the yield of these stable transcripts. nih.govresearchgate.net
Ara-UTP as a Biochemical Tool
Ara-UTP is a UTP analogue where the ribose sugar is replaced by its epimer, arabinose. ontosight.ai This structural alteration makes ara-UTP a valuable tool in biochemical studies. It can be incorporated into RNA by some viral RNA-dependent RNA polymerases (RdRps), but its presence can impede further elongation, making it a potential inhibitor of viral replication. ontosight.ainih.gov This property has led to investigations into its antiviral activities. ontosight.ai
Beyond its potential therapeutic applications, ara-UTP serves as a tool for studying RNA synthesis and processing. ontosight.ai Its incorporation can be used to probe the active sites of polymerases and to study the mechanisms of transcription termination. The synthesis of ara-UTP can be achieved through either chemical modification of UTP or via enzymatic pathways. ontosight.ai
4-Thio-UTP for RNA Crosslinking and Purinergic Receptor Agonist Studies
4-Thio-UTP is a UTP derivative in which the oxygen atom at the 4-position of the uracil (B121893) base is substituted with a sulfur atom. apexbt.comjenabioscience.com This modification introduces a photoreactive group into the RNA molecule. Upon exposure to UV light, the 4-thiouridine (B1664626) can form covalent cross-links with nearby molecules, particularly proteins. apexbt.com This makes 4-Thio-UTP an invaluable tool for studying RNA-protein interactions and for identifying the components of transcriptional complexes. apexbt.comjenabioscience.com
In addition to its use in crosslinking studies, 4-Thio-UTP has been identified as a potent agonist for P2Y2 and P2Y4 purinergic receptors. apexbt.comjenabioscience.commedchemexpress.com This activity allows researchers to investigate the signaling pathways mediated by these receptors. The dual functionality of 4-Thio-UTP as both a biochemical probe and a pharmacological agent highlights its versatility in molecular and cellular research. apexbt.comresearchgate.net
Pseudouridine-5'-Triphosphate for Modified RNA Synthesis and Immunogenicity Reduction
Pseudouridine-5'-Triphosphate (Pseudo-UTP) is an isomer of UTP where the uracil base is attached to the ribose sugar via a carbon-carbon bond instead of a nitrogen-carbon bond. trilinkbiotech.com This naturally occurring modification, often called the "fifth nucleoside," is found in various structural RNAs and is known to enhance base stacking and improve translational efficiency. trilinkbiotech.com
In the context of synthetic mRNA, the incorporation of Pseudo-UTP has profound effects. It significantly reduces the innate immune response triggered by foreign RNA, a major hurdle in the development of mRNA-based therapeutics. trilinkbiotech.comneb.comareterna.com This reduction in immunogenicity is achieved by dampening the activation of Toll-like receptors (TLRs) that recognize unmodified RNA. areterna.com Furthermore, mRNAs containing pseudouridine (B1679824) exhibit increased stability and enhanced protein production. trilinkbiotech.comareterna.com The groundbreaking use of modified nucleosides like N1-methylpseudouridine, a derivative of pseudouridine, in the COVID-19 mRNA vaccines underscores the critical importance of this technology. areterna.comoup.com
Brominated UTP (Br-UTP) for RNA Labeling and Structural Analyses
5-Bromo-UTP (Br-UTP) is a halogenated analogue of UTP that can be incorporated into RNA during transcription. nih.govsemanticscholar.org The bromine atom serves as a label that can be detected by specific antibodies, allowing for the visualization and localization of newly synthesized RNA within the cell. nih.govsemanticscholar.orgcdnsciencepub.com This immunocytochemical approach provides high-resolution insights into the sites of transcription and the association of nascent RNA with nuclear structures. nih.gov
Microinjection of Br-UTP into living cells enables the in vivo labeling of RNA, and its subsequent detection by electron microscopy allows for detailed ultrastructural analysis. nih.gov While this method is powerful, it is noted that the substitution of a hydrogen atom with a larger bromine atom can alter the charge distribution and potentially the native conformation of the RNA molecule. cdnsciencepub.com
Other Chemically Modified UTP Derivatives for Expanding RNA Diversity
The chemical diversity of RNA can be further expanded through the incorporation of various other modified UTP derivatives. These modifications are often introduced at the 5-position of the uracil base, a site that is generally well-tolerated by RNA polymerases. researchgate.netrsc.org
Researchers have successfully synthesized and incorporated UTP derivatives with a range of chemical groups, including methyl, ethynyl, phenyl, and pyridyl moieties. researchgate.netrsc.org These modifications can introduce novel functionalities such as hydrogen bonding capabilities, hydrophobic interactions, and metal coordination sites that are not present in natural RNA. researchgate.net The ability to create RNA molecules with these expanded chemical repertoires opens up new avenues for the in vitro selection of RNA aptamers and ribozymes with enhanced or novel catalytic and binding properties. acs.orgmdpi.com The systematic study of how different modifications affect the efficiency of enzymatic incorporation by polymerases like T7 RNA polymerase is crucial for the rational design of functionally diverse RNA molecules. researchgate.netrsc.org
| UTP Analogue | Key Modification | Primary Applications | Research Findings |
| 2'-O-Methyl-UTP | Methyl group at the 2' position of the ribose sugar. ontosight.aihuarenscience.com | Stable RNA synthesis, RNA interference (RNAi). ontosight.ai | Increases RNA stability against nucleases and reduces immunogenicity. ontosight.ainih.gov Engineered T7 RNA polymerase variants can efficiently synthesize fully 2'-O-methylated RNA. nih.govresearchgate.net |
| Ara-UTP | Ribose sugar is replaced by arabinose. ontosight.ai | Biochemical tool for studying RNA synthesis and processing, potential antiviral agent. ontosight.ai | Can be incorporated by viral RdRps and may inhibit viral replication. ontosight.ainih.gov |
| 4-Thio-UTP | Oxygen at the 4-position of uracil is replaced by sulfur. apexbt.comjenabioscience.com | RNA-protein crosslinking, purinergic receptor agonist studies. apexbt.comjenabioscience.com | Enables photo-inducible crosslinking to study RNA-protein interactions. apexbt.com Acts as a potent agonist for P2Y2 and P2Y4 receptors. apexbt.commedchemexpress.com |
| Pseudouridine-5'-Triphosphate | Uracil is linked to ribose via a C-C bond instead of a C-N bond. trilinkbiotech.com | Modified RNA synthesis for therapeutics, immunogenicity reduction. trilinkbiotech.comneb.com | Significantly reduces the innate immune response to synthetic mRNA and enhances its stability and translation. trilinkbiotech.comareterna.com |
| Brominated UTP (Br-UTP) | Bromine atom at the 5-position of the uracil base. nih.govsemanticscholar.org | RNA labeling for visualization and structural analysis. nih.govcdnsciencepub.com | Allows for immunocytochemical detection of newly synthesized RNA, providing high-resolution localization within the cell. nih.gov |
| Other 5-Position Modified UTPs | Various chemical groups (e.g., phenyl, pyridyl) at the 5-position of uracil. researchgate.netrsc.org | Expanding the chemical diversity of RNA for in vitro selection of aptamers and ribozymes. acs.orgmdpi.com | T7 RNA polymerase can tolerate a range of modifications at this position, enabling the synthesis of RNA with novel functionalities. researchgate.netrsc.org |
Spectroscopic and Biophysical Techniques for Studying UTP Interactions
A variety of spectroscopic and biophysical methods are instrumental in elucidating the interactions of UTP with other molecules, particularly proteins. These techniques provide insights into binding events, conformational changes, and the structural details of these interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the properties of molecules in solution. utp.edu.myutp.edu.my It works based on the principle that atomic nuclei absorb and re-emit electromagnetic radiation when placed in a magnetic field. utp.edu.myutp.edu.my Saturation Transfer Difference (STD) NMR, in particular, is highly effective for investigating protein-ligand interactions. nih.gov This method can identify the specific parts of a ligand, such as UTP, that are in close contact with its receptor protein. nih.gov For instance, strong STD-NMR signals have been observed for UTP when bound to enzymes like Leishmania major UDP-glucose pyrophosphorylase, confirming its binding. researchgate.net Furthermore, NMR has been used to study the interaction of UTP with synthetic hosts and to characterize the structure of UTP analogs. core.ac.uk Phosphorus-31 NMR has also been employed to detect UTP in cellular extracts. arvojournals.org
Fluorescence Spectroscopy: This technique utilizes fluorescent molecules, or fluorophores, to study molecular interactions. Fluorescent analogs of UTP, such as UTP-1-aminonaphthalene-5-sulfonate (UTP-ANS), are used as probes. ontosight.ai Changes in the fluorescence signal upon binding to a protein can be monitored to determine binding affinity and specificity. ontosight.ai Fluorescein-labeled UTP has been widely used to generate fluorescently labeled RNA for various applications, including fluorescence imaging and RNA-protein interaction studies. apexbt.com The fluorescence properties of these labeled molecules allow for direct detection. revvity.comrevvity.com For example, pyrene-based zinc complexes have been developed as fluorescent sensors that can selectively detect ATP and ADP over other nucleoside triphosphates like UTP, CTP, and GTP, by observing changes in their fluorescence emission. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes associated with binding events. It is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between UTP and its binding partners.
Other Techniques: Other spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) can also provide valuable information, for instance, in studying the adsorption of nanoparticles on surfaces. utp.edu.my Additionally, techniques like Magnetic Circular Dichroism (MCD) and Electron Paramagnetic Resonance (EPR) have been used to characterize the native state of heme in proteins that interact with nucleotides. escholarship.org
| Technique | Principle | Application in UTP Studies | Key Findings/Capabilities |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption and re-emission of electromagnetic radiation by atomic nuclei in a magnetic field. utp.edu.myutp.edu.my | Investigating protein-ligand interactions, characterizing UTP analogs. nih.govcore.ac.uk | Identifies binding epitopes of UTP to proteins; confirmed binding to UDP-glucose pyrophosphorylase. nih.govresearchgate.net |
| Fluorescence Spectroscopy | Monitors changes in fluorescence properties of a sample. ontosight.ai | Studying UTP-protein binding using fluorescent UTP analogs. ontosight.ai | Enables determination of binding affinity and specificity; used in developing selective sensors for other nucleotides. ontosight.ainih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during a binding event. | Quantifying the thermodynamics of UTP binding to its targets. | Determines binding affinity, stoichiometry, enthalpy, and entropy of interaction. |
High-Throughput Screening and Assay Development for UTP-Related Processes
High-throughput screening (HTS) and the development of sensitive assays are crucial for discovering and characterizing modulators of UTP-dependent enzymes and processes. These methods are essential in drug discovery and for understanding the physiological roles of UTP.
Enzyme-Based Assays: A sensitive enzymatic assay for quantifying UTP has been developed based on the high selectivity of UDP-glucose pyrophosphorylase. unc.eduphysiology.orgnih.gov This enzyme catalyzes the conversion of UTP and glucose-1-phosphate to UDP-glucose. physiology.orgnih.gov By using a radiolabeled substrate like [¹⁴C]glucose-1P, the UTP-dependent formation of [¹⁴C]UDP-glucose can be measured by HPLC, allowing for the detection of UTP at nanomolar concentrations. unc.eduphysiology.org This assay has been instrumental in demonstrating the release of cellular UTP. nih.gov
Luminescence-Based Assays: Luminescence-based assays, such as those using luciferase, are commonly employed in HTS due to their high sensitivity and broad dynamic range. While often associated with ATP detection, these systems can be adapted to measure UTP-dependent processes. For example, the activity of enzymes that produce or consume UTP can be coupled to a luciferase reaction to generate a light signal.
Cell-Based Assays: Cell-based assays are vital for studying UTP-related processes within a more physiologically relevant context. curiaglobal.com These assays can monitor various cellular parameters, including phenotypic changes, cell viability, and the activation of specific signaling pathways upon modulation of UTP levels or UTP-dependent receptors. curiaglobal.com For instance, cells expressing a specific UTP-activated P2Y receptor can be used to screen for agonists or antagonists. unc.edu
| Assay Type | Principle | Example Application for UTP |
|---|---|---|
| Enzyme-Based Assay | Utilizes the specificity of an enzyme (UDP-glucose pyrophosphorylase) for UTP. unc.eduphysiology.org | Quantification of extracellular UTP release from cells. nih.gov |
| Luminescence-Based Assay | Couples a UTP-dependent reaction to a light-producing enzyme like luciferase. | High-throughput screening for inhibitors of UTP-metabolizing enzymes. |
| Cell-Based Assay | Monitors cellular responses to changes in UTP signaling. curiaglobal.com | Screening for modulators of UTP-activated P2Y receptors. unc.edu |
Computational and Systems Biology Approaches to Model UTP Pathways and Regulation
Computational and systems biology approaches are increasingly used to understand the complex network of reactions involving UTP. These methods allow for the simulation and analysis of metabolic pathways and their regulation.
Metabolic Modeling: Flux Balance Analysis (FBA) and other constraint-based modeling techniques are used to predict metabolic fluxes, including those related to UTP synthesis and consumption, across an entire metabolic network. These models can simulate the effects of genetic perturbations or changes in environmental conditions on UTP pools.
Kinetic Modeling: Kinetic models of pyrimidine (B1678525) metabolism incorporate enzyme kinetics and metabolite concentrations to provide a dynamic simulation of UTP pathways. These models can predict how the system responds over time to various stimuli and help identify key regulatory points.
Molecular Biology Techniques Utilizing UTP
UTP, trisodium (B8492382) salt is a fundamental reagent in numerous molecular biology techniques, particularly those involving the synthesis and labeling of RNA.
In vitro transcription (IVT) is a laboratory procedure that synthesizes RNA molecules from a DNA template. thermofisher.com UTP, along with ATP, CTP, and GTP, is an essential building block for the RNA polymerase to construct the RNA strand. thermofisher.com The concentration of UTP can significantly affect the yield and integrity of the synthesized RNA. researchgate.netfrontiersin.org For example, studies have shown that low steady-state concentrations of UTP can reduce the formation of double-stranded RNA by-products during IVT. frontiersin.org
RNA amplification techniques, which are crucial for gene expression analysis from small amounts of starting material, also rely on IVT. nih.gov In these methods, mRNA is reverse transcribed into cDNA, which then serves as a template for large-scale RNA synthesis using a phage RNA polymerase like T7, incorporating UTP in the process. gene-quantification.de
UTP analogs are widely used to label RNA for various downstream applications. The modified UTP is incorporated into the RNA transcript during in vitro transcription. sigmaaldrich.com
Biotin Labeling: Biotin-labeled UTP analogs, such as Biotin-11-UTP and Biotin-16-UTP, are incorporated into RNA probes. lumiprobe.comcanvaxbiotech.comrevvity.commedchemexpress.com These biotinylated probes can then be detected with high sensitivity using streptavidin conjugated to an enzyme (like HRP or AP) or a fluorophore. jenabioscience.comroche.com This method is commonly used in applications like in situ hybridization and Northern blotting. jenabioscience.com The ratio of biotin-UTP to unmodified UTP can be adjusted to control the labeling density. canvaxbiotech.com
Fluorescent Labeling: Fluorescently labeled UTP analogs, such as Fluorescein-12-UTP and Cyanine 5-UTP, are used to directly synthesize fluorescent RNA probes. apexbt.comrevvity.comrevvity.comcanvaxbiotech.comjenabioscience.comjenabioscience.com These probes can be detected directly by fluorescence microscopy or spectroscopy. revvity.comcanvaxbiotech.com This method avoids the need for secondary detection reagents. The efficiency of incorporation can vary depending on the fluorophore. neb.com
Aminoallyl Labeling: An indirect labeling method involves incorporating aminoallyl-UTP into the RNA transcript. biotium.comcaltech.edu The reactive amino group on the incorporated nucleotide is then chemically coupled to an NHS-ester dye or other labels. caltech.eduthermofisher.com This method is often more efficient than directly incorporating large dye-labeled nucleotides. thermofisher.comthermofisher.com
Radiolabeling: Radioactively labeled UTP, such as [α-³²P]UTP, is used to synthesize highly sensitive radiolabeled RNA probes for techniques like RNase protection assays and detailed mechanistic studies of transcription. harvard.edunih.govnih.gov
| Labeling Method | UTP Analog Used | Detection Principle | Common Applications |
|---|---|---|---|
| Biotin Labeling | Biotin-11-UTP, Biotin-16-UTP lumiprobe.comjenabioscience.com | Binding of enzyme- or fluorophore-conjugated streptavidin. jenabioscience.comroche.com | In situ hybridization, Northern blotting. jenabioscience.com |
| Fluorescent Labeling | Fluorescein-12-UTP, Cy5-UTP revvity.comrevvity.com | Direct fluorescence detection. revvity.com | Fluorescence imaging, microarrays. revvity.comrevvity.com |
| Aminoallyl Labeling (Indirect) | Aminoallyl-UTP biotium.com | Post-transcriptional chemical coupling to a dye or hapten. thermofisher.com | Microarray analysis. thermofisher.com |
| Radiolabeling | [α-³²P]UTP harvard.edu | Autoradiography or phosphorimaging. | RNase protection assays, transcription studies. nih.gov |
RNA aptamers are short, single-stranded RNA molecules that can bind to specific target molecules with high affinity and specificity. They are generated through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). The synthesis of the initial random RNA library and the amplification of selected molecules at each round of SELEX are performed by in vitro transcription, which requires UTP as one of the four essential nucleotide triphosphates. nih.gov Modified UTP analogs can also be incorporated into aptamers to introduce specific functionalities.
Genetic Manipulation and Mutagenesis Studies of UTP-Related Enzymes and Receptors
The study of Uridine-5'-triphosphate (UTP) and its diverse roles in cellular processes has been significantly advanced by genetic manipulation and mutagenesis techniques. These powerful methodologies allow researchers to precisely alter the genetic code of enzymes and receptors that interact with UTP, providing invaluable insights into their structure, function, and signaling pathways. Techniques such as site-directed mutagenesis, CRISPR-Cas9 gene editing, and the development of knockout animal models have been instrumental in dissecting the molecular mechanisms underlying UTP's biological effects.
Site-Directed Mutagenesis: Probing Structure-Function Relationships
Site-directed mutagenesis is a cornerstone technique used to introduce specific amino acid substitutions into proteins, enabling the study of their functional consequences. neb.comshivajicollege.ac.in This approach has been extensively applied to UTP-activated P2Y receptors, particularly the P2Y2 receptor, to identify key residues involved in ligand binding and receptor activation. nih.govacs.org
For instance, mutagenesis studies on the human P2Y2 receptor have revealed the critical role of specific arginine residues in the transmembrane domains for interacting with the phosphate (B84403) groups of UTP. researchgate.net Similarly, researchers have identified amino acids in the extracellular loops of P2Y receptors that are crucial for ligand recognition and receptor activation. acs.orgnih.gov By systematically mutating these residues and observing the resultant changes in UTP binding and signaling, scientists can construct detailed models of the ligand-receptor interaction.
A notable example is the investigation into the differential ligand selectivity of the closely related P2Y2 and P2Y4 receptors. Both are activated by UTP, but only the P2Y2 receptor is also activated by ATP. nih.gov Through a combination of homology modeling and site-directed mutagenesis, it was discovered that the orthosteric binding site of the P2Y2 receptor is more spacious than that of the P2Y4 receptor. nih.gov A single amino acid mutation (Y197A) in the P2Y4 receptor was sufficient to confer sensitivity to ATP, highlighting the subtle structural differences that govern ligand specificity. nih.gov
| Target Protein | Mutagenesis Technique | Key Findings | Reference |
| P2Y2 Receptor | Site-Directed Mutagenesis | Arginine residues (e.g., Arg265, Arg292) are crucial for binding the phosphate groups of UTP. | researchgate.net |
| P2Y2 Receptor | Site-Directed Mutagenesis | Y114F, R194A, and F261A mutations led to reduced response to UTP. | researchgate.net |
| P2Y4 Receptor | Site-Directed Mutagenesis | Mutation of Y197 to alanine (B10760859) resulted in a gain of ATP sensitivity. | nih.gov |
| P2Y2 Receptor | Site-Directed Mutagenesis | R272 in an extracellular loop acts as a gatekeeper for nucleotide recognition. | acs.org |
CRISPR-Cas9: Revolutionizing Gene Editing in UTP Research
Furthermore, CRISPR-Cas9 has been employed to investigate the metabolic pathways involving UTP. In a study on mouse mammary tumor cells, CRISPR-Cas9 was used to knock out genes involved in nucleotide biosynthesis, revealing subtype-specific metabolic dependencies. biorxiv.org Knocking out the PPAT gene, which is involved in de novo purine (B94841) biosynthesis, led to a significant increase in UTP levels in papillary tumor cells, highlighting complex metabolic crosstalk. biorxiv.org
| Gene Target | Organism/Cell Line | CRISPR Application | Observed Phenotype/Finding | Reference |
| P2ry2 | Murine Oral Cancer Cells | Gene Knockout | Abolished UTP-induced intracellular calcium increase and ERK1/2 phosphorylation. | researchgate.net |
| PPAT | Mouse Mammary Tumor Cells | Gene Knockout | Increased UTP levels in papillary subtype cells. | biorxiv.org |
| APRT | Mouse Mammary Tumor Cells | Gene Knockout | Investigated the role of nucleotide salvage pathways. | biorxiv.org |
| Ugdh | Mouse Breast Cancer Cells | Gene Knockout | Impaired cell migration and reduced metastatic ability. | biorxiv.org |
Knockout Mouse Models: Unraveling In Vivo Functions
To understand the physiological and pathophysiological roles of UTP signaling in a whole-organism context, researchers rely on knockout mouse models. These models are generated by deleting a specific gene, such as the one encoding a UTP receptor or a key enzyme in UTP metabolism.
P2Y2 receptor knockout mice have been instrumental in elucidating the receptor's role in various processes, including inflammatory responses and mechanosignaling. nih.govphysiology.org For instance, studies using macrophages from G-protein subunit double-knockout mice (Gαq/Gα11) demonstrated that UTP-induced calcium transients, which are mediated by P2Y2 receptors, are largely abolished, confirming the coupling of this receptor to these specific G proteins. nih.gov
Knockout models have also been crucial for studying enzymes involved in UTP metabolism. Knockout of the gene for UTP-glucose-1-phosphate uridylyltransferase (GalU) in bacteria has been shown to affect polysaccharide production and pathogenicity. nih.gov In a mouse model of breast cancer, knocking out the gene for UDP-glucose 6-dehydrogenase (Ugdh), an enzyme downstream of UTP in nucleotide sugar biosynthesis, resulted in impaired cell migration and a significant decrease in metastatic potential in vivo. biorxiv.org These findings underscore the importance of the UTP metabolic pathway in cancer progression.
| Knockout Gene | Mouse Model | Primary Research Focus | Key Findings | Reference |
| P2ry2 | P2Y2 Receptor Knockout | UTP Signaling | Reduced calcium wave propagation in response to mechanical stimulation. | physiology.org |
| Gnaq/Gna11 | G Protein Subunit Double Knockout | G Protein Coupling | UTP-induced calcium transients are largely abolished in macrophages. | nih.gov |
| Ugdh | UDP-glucose 6-dehydrogenase Knockout | Cancer Metastasis | Decreased in vivo metastatic ability of breast cancer cells. | biorxiv.org |
| Pptc7 | Protein Phosphatase Mitochondrial 7 Knockout | Mitochondrial Metabolism | Essential for promoting mammalian UTP synthesis. | uni-freiburg.de |
| Sorcs1/Sorcs3 | Sorting Receptor Double Knockout | Energy Metabolism | Altered energy balance and orexigenic peptide production. | embopress.org |
Q & A
Q. What is the primary biochemical role of UTP trisodium salt in RNA synthesis, and how can its efficacy be experimentally validated?
UTP trisodium salt serves as a nucleotide precursor for RNA biosynthesis, enabling RNA polymerase-driven transcription. To validate its efficacy, researchers can perform in vitro transcription assays using purified RNA polymerase and template DNA, quantifying RNA yield via UV spectrophotometry or agarose gel electrophoresis. Incorporation efficiency can be further confirmed using radiolabeled UTP (e.g., α-32P-UTP) and autoradiography .
Q. What are the optimal storage conditions to maintain UTP trisodium salt stability in long-term experiments?
UTP trisodium salt should be stored desiccated at -20°C in aliquots to prevent repeated freeze-thaw cycles. Solubility in nuclease-free water is up to 75 mM , and solutions should be prepared immediately before use. For short-term storage (≤1 month), aliquots can be kept at -20°C, while lyophilized powder remains stable for ≥12 months under dry conditions .
Q. How does UTP trisodium salt function as a P2Y receptor agonist, and what cellular assays are suitable for studying its effects?
UTP activates P2Y2 receptors, modulating ion transport and intracellular signaling (e.g., Ca²⁺ flux). Researchers can use in vitro models like rat tracheal epithelia or human bronchial cells, measuring receptor activation via:
- Calcium imaging (Fluo-4 AM dye).
- Transepithelial electrical resistance (TEER) to assess ion transport.
- qPCR to quantify downstream gene expression (e.g., CFTR) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the impact of UTP trisodium salt on RNA pseudouridylation and structural stability?
- Step 1: Incorporate pseudo-UTP (a modified analog) during in vitro RNA transcription to mimic pseudouridylation .
- Step 2: Analyze RNA stability via:
- Nuclease resistance assays (e.g., RNase T1 treatment).
- Thermal denaturation curves (UV absorbance at 260 nm).
- Cryo-EM or NMR for structural validation .
Q. What methodological considerations are critical when analyzing contradictory data on UTP trisodium salt’s role in pancreatic secretion regulation?
- Variable Control: Test UTP across physiological (nM-µM) and pathologically elevated (mM) concentrations to resolve dose-dependent effects .
- Model Systems: Compare ex vivo pancreatic acini with in vivo rodent models to isolate tissue-specific responses.
- Data Triangulation: Combine electrophysiology (patch-clamp), ELISA (amylase secretion), and RNA-seq to validate signaling pathways .
Q. What strategies mitigate drug-drug incompatibility when combining UTP trisodium salt with amiloride in nebulized therapies for cystic fibrosis?
- Use sequential nebulization with a 30-minute interval between drugs.
- Optimize pH (6.5–7.0) and include stabilizers like citrate buffers.
- Validate aerosolized drug delivery efficiency via cascade impaction and HPLC quantification .
Data Handling and Experimental Design
Q. How should researchers address batch-to-batch variability in UTP trisodium salt purity for sensitive assays?
- Quality Control: Request certificates of analysis (CoA) for HPLC (>98% purity) and mass spectrometry (MS) validation.
- Normalization: Adjust concentrations using UV absorbance (ε = 10,000 M⁻¹cm⁻¹ at 262 nm) and confirm via enzymatic assays (e.g., luciferase-based ATP detection kits adapted for UTP) .
Q. What statistical approaches are recommended for analyzing UTP trisodium salt’s dose-response effects in gene expression studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
